Evobrutinib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-[[[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino]methyl]piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-2-22(31)30-14-12-18(13-15-30)16-27-25-23(24(26)28-17-29-25)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-11,17-18H,1,12-16H2,(H3,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIWHXQETADMGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415823-73-2 | |
| Record name | Evobrutinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415823732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Evobrutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15170 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-(4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)piperidin-1-yl)prop-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Evobrutinib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA45457L1K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Evobrutinib molecular structure and chemical properties
An In-depth Technical Guide to Evobrutinib: Molecular Structure, Chemical Properties, and Mechanism of Action
Introduction
This compound (formerly M2951) is an orally active, potent, and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] As a covalent inhibitor, it forms a stable bond with its target, leading to prolonged pharmacodynamic effects.[2] BTK is a crucial signaling enzyme in various immune cells, particularly B lymphocytes and myeloid cells like macrophages and microglia.[3][4] By inhibiting BTK, this compound modulates B-cell receptor (BCR) and Fc receptor (FcR) mediated signaling pathways, thereby preventing the activation, proliferation, and cytokine release of these cells.[2][5] This mechanism of action makes it a subject of extensive research for the treatment of autoimmune diseases, including multiple sclerosis (MS), rheumatoid arthritis (RA), and systemic lupus erythematosus (SLE).[2][5]
This technical guide provides a comprehensive overview of this compound's molecular structure, chemical properties, and mechanism of action, supplemented with detailed experimental protocols and logical workflows for researchers, scientists, and drug development professionals.
Molecular Structure and Chemical Identifiers
This compound is a complex organic molecule featuring a pyrimidine core linked to phenoxyphenyl and acryloylpiperidine moieties. The acrylamide group acts as a Michael acceptor, enabling the covalent bond formation with a cysteine residue in the active site of BTK.[5]
Chemical Structure
The 2D chemical structure of this compound is as follows: (A 2D image of the chemical structure would be displayed here in a full document)
Chemical Identifiers
A summary of the key chemical identifiers for this compound is presented in the table below.
| Identifier | Value | Source(s) |
| IUPAC Name | 1-[4-[[[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino]methyl]piperidin-1-yl]prop-2-en-1-one | [6] |
| CAS Number | 1415823-73-2 | [1][6] |
| Molecular Formula | C₂₅H₂₇N₅O₂ | [1][6] |
| SMILES String | C=CC(=O)N1CCC(CC1)CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N | [1][6] |
| PubChem CID | 71479709 | [6] |
Chemical and Physical Properties
The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. This section summarizes the key properties of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 429.51 g/mol | [1] |
| Exact Mass | 429.2165 g/mol | [7] |
| Appearance | White to off-white solid | [1] |
| Solubility | DMSO: ≥ 33.33 mg/mL (77.60 mM) | [1] |
| Predicted Density | 1.227 g/cm³ | [3] |
| Biochemical IC₅₀ (BTK) | 8.9 nM - 37.9 nM | [1][8] |
| Cellular IC₅₀ (PBMCs) | ~15.8 nM - 61 nM | [8][9] |
Note: Experimental data for properties like melting point, boiling point, and water solubility are not consistently reported in publicly available literature. The provided solubility is in an organic solvent, which is common for preclinical research.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by selectively and irreversibly inhibiting Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[10] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream targets like phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors such as NF-κB.[5] This cascade promotes B-cell survival, proliferation, and differentiation into antibody-producing plasma cells.
This compound's acrylamide "warhead" forms a covalent bond with the Cysteine-481 residue within the ATP-binding pocket of BTK.[5] This irreversible binding permanently inactivates the enzyme, effectively shutting down the downstream signaling cascade. By doing so, this compound inhibits B-cell activation and function.[11] Furthermore, since BTK is also expressed in myeloid cells, this compound can modulate the function of macrophages and microglia, which are implicated in the chronic inflammation characteristic of diseases like multiple sclerosis.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor this compound in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | BTK | TargetMol [targetmol.com]
- 4. Population pharmacokinetic and pharmacodynamic modeling of this compound in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C25H27N5O2 | CID 71479709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. selleckchem.com [selleckchem.com]
- 9. glpbio.com [glpbio.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Inhibition of Bruton’s tyrosine kinase interferes with pathogenic B-cell development in inflammatory CNS demyelinating disease - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery, Synthesis, and Profile of Evobrutinib: A Technical Guide
Evobrutinib is an oral, highly selective, and covalent inhibitor of Bruton's tyrosine kinase (BTK) that has been investigated for the treatment of autoimmune diseases, most notably multiple sclerosis (MS).[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound for researchers, scientists, and drug development professionals.
Discovery of this compound
The development of this compound stemmed from the need for a more selective BTK inhibitor than the first-generation drug, ibrutinib, which is associated with off-target effects that limit its use in non-oncology indications.[1] The discovery process focused on identifying a potent and highly selective covalent inhibitor.
The lead optimization process involved several key modifications to an initial compound series. A critical step was the insertion of a methylene group into a precursor molecule (A17), which led to the discovery of this compound (A18).[2] This modification significantly enhanced the enzymatic potency of the compound.[2] Further structural analysis revealed that this compound's high selectivity is derived from its covalent binding to a rare cysteine residue and its interaction with a unique threonine gatekeeper-mediated selectivity pocket in BTK.[2]
Synthesis of this compound
The synthesis of this compound (designated as A18 in the discovery publication) involves a multi-step process.[2] A key step is the Suzuki coupling of a chloropyrimidine intermediate with phenoxyphenylboronic acid.[2] This is followed by deprotection under acidic conditions and subsequent neutralization to yield a piperidine derivative.[2] The final step involves the introduction of an acrylamide group to produce the target compound, N-[(1-acryloylpiperidin-4-yl)methyl]-5-(4-phenoxyphenyl)pyrimidine-4,6-diamine.[2]
An alternative synthesis method has also been described, involving the reaction of 5-(4-phenoxyphenyl)-N4-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine with acryloyl chloride in the presence of sodium bicarbonate.[3]
Mechanism of Action
This compound is a covalent inhibitor of BTK, a member of the Tec family of protein tyrosine kinases.[4] It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[5] This covalent binding is highly specific, and mass spectrometry analysis has confirmed a 1:1 stoichiometry of this compound to the BTK kinase domain.[2]
The high selectivity of this compound for BTK over other kinases, such as the epidermal growth factor receptor (EGFR), is attributed to structural differences between the kinases.[2] While both BTK and EGFR have a similarly located cysteine residue, the binding of this compound to BTK results in a minimal conformational change, whereas the binding of similar inhibitors to EGFR causes a significant rearrangement of the N-lobe.[2]
Signaling Pathways Modulated by this compound
This compound primarily targets signaling pathways downstream of the B-cell receptor (BCR) and Fc receptors, which are crucial for the activation, proliferation, and survival of B-cells and myeloid cells.[6][7] By inhibiting BTK, this compound effectively blocks these signaling cascades.
In the context of neuroinflammation, this compound has been shown to mitigate microglial polarization towards a pro-inflammatory M1 phenotype.[4] This is achieved through the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway.[4]
Experimental Protocols
In Vitro BTK Enzyme Potency Assay
The potency of this compound against the BTK enzyme was determined using a biochemical assay. The general protocol involves:
-
Enzyme and Substrate Preparation: Recombinant human BTK enzyme and a suitable peptide substrate are prepared in an appropriate assay buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Incubation: The BTK enzyme is incubated with the various concentrations of this compound for a defined period to allow for covalent bond formation.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the peptide substrate and ATP.
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Detection: The reaction is allowed to proceed for a set time, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cell-Based Assays (e.g., PBMC Assay)
The cellular activity of this compound was assessed in human peripheral blood mononuclear cells (PBMCs). A representative protocol is as follows:
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Cell Isolation: PBMCs are isolated from whole blood using density gradient centrifugation.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.
-
Cell Stimulation: B-cell activation is induced by stimulating the BCR with an appropriate agonist (e.g., anti-IgM).
-
Readout: The inhibition of BCR-mediated signaling is measured by quantifying the phosphorylation of downstream targets like PLCγ2 or by assessing cell surface marker expression (e.g., CD69) using flow cytometry.
-
Data Analysis: The IC50 value is determined from the concentration-response curve.
In Vivo B-Cell Stimulation Assay
The in vivo efficacy of this compound was evaluated in a mouse model of B-cell stimulation. The protocol involves:
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Animal Dosing: C57BL/6 mice are administered this compound orally at a specific dose (e.g., 1 mg/kg).[2]
-
B-Cell Stimulation: At various time points after dosing, B-cell activation is induced in vivo.
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Sample Collection: Blood samples are collected at specified intervals.
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Analysis: The level of B-cell activation is assessed ex vivo by measuring relevant biomarkers.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The relationship between drug concentration in plasma and the pharmacological effect is analyzed.
Quantitative Data Summary
In Vitro Potency and Selectivity
| Compound | BTK IC50 (nM) | PBMC IC50 (nM) | hERG IC50 (µM) |
| This compound (A18) | 6.5 | 15 | >30 |
| A14 | 6.5 | - | - |
| A17 | 1510 | - | - |
| A16 | - | - | Unacceptable Profile |
Data sourced from the Journal of Medicinal Chemistry, 2019.[2]
Preclinical Pharmacokinetics in Mice (1 mg/kg, oral)
| Compound | Cmax (nM) | B-Cell Inhibition at 1h (%) | B-Cell Inhibition at 24h (%) |
| This compound (A18) | 52 | 71 | 25 |
| A19 | 257 | 42 | 15 |
Data sourced from the Journal of Medicinal Chemistry, 2019.[2]
Phase II Clinical Trial in Relapsing MS (24 weeks)
| Treatment Group | Number of T1 Gd-enhancing Lesions (Rate Ratio vs. Placebo) | p-value |
| This compound 25 mg once daily | 1.45 | 0.32 |
| This compound 75 mg once daily | 0.30 | 0.005 |
| This compound 75 mg twice daily | 0.44 | 0.06 |
Data sourced from the New England Journal of Medicine, 2019.[8]
Phase III Clinical Trial (evolutionRMS 1 & 2) vs. Teriflunomide
| Study | This compound Annualized Relapse Rate | Teriflunomide Annualized Relapse Rate | Outcome |
| evolutionRMS 1 | 0.11 | 0.11 | Did not meet primary endpoint |
| evolutionRMS 2 | 0.15 | 0.14 | Did not meet primary endpoint |
Data sourced from Merck Press Release, 2023.[9]
Pharmacokinetics and Metabolism
Preclinical studies in mice, rats, and dogs indicated that this compound is rapidly absorbed after oral administration.[2] It has favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier, making it a candidate for treating central nervous system disorders.[4]
Human mass balance studies have shown that this compound is extensively metabolized, with 58 metabolites identified in urine, feces, and plasma.[7] The primary metabolic pathways include oxidation.[7] One major metabolite, M463-2, was identified, primarily in feces.[7]
Clinical Development and Outcomes
This compound progressed to Phase III clinical trials for relapsing multiple sclerosis (the evolutionRMS 1 and 2 trials).[9] However, in late 2023, it was announced that these trials did not meet their primary endpoint of reducing annualized relapse rates compared to the active comparator, teriflunomide.[9][10] While the safety and tolerability profile was consistent with previous studies, the efficacy was not superior to the existing treatment.[9][11] As a result, there are currently no plans to market this compound for relapsing MS.[6]
Conclusion
This compound represents a significant effort in the development of a highly selective, covalent BTK inhibitor for autoimmune diseases. The discovery and synthesis of this compound highlight a successful lead optimization campaign to achieve high potency and selectivity. While it demonstrated a clear mechanism of action and favorable preclinical profile, the Phase III clinical trial results in multiple sclerosis did not show superiority over an established therapy, underscoring the challenges of drug development for this complex disease. The extensive research and data gathered throughout the this compound program, however, provide valuable insights for the continued development of BTK inhibitors and other targeted therapies for immunological disorders.
References
- 1. Discovery of this compound: An Oral, Potent, and Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor for the Treatment of Immunological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. This compound mitigates neuroinflammation after ischemic stroke by targeting M1 microglial polarization via the TLR4/Myd88/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | MS Trust [mstrust.org.uk]
- 7. This compound, a covalent Bruton’s tyrosine kinase inhibitor: Mass balance, elimination route, and metabolism in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurologylive.com [neurologylive.com]
- 9. Merck Provides Update on Phase III Results for this compound in Relapsing Multiple Sclerosis [merckgroup.com]
- 10. nationalmssociety.org [nationalmssociety.org]
- 11. msaustralia.org.au [msaustralia.org.au]
Preclinical Development of Evobrutinib: A Bruton's Tyrosine Kinase Inhibitor for Autoimmune Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Evobrutinib (M2951) is an oral, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the signaling pathways of both adaptive and innate immune cells.[1][2] Its development is rooted in the therapeutic potential of targeting B cells and myeloid cells, which are key drivers in the pathophysiology of numerous autoimmune diseases.[3][4] Preclinical studies have demonstrated that by covalently binding to BTK, this compound effectively blocks B cell receptor (BCR) and Fc receptor (FcR) mediated signaling, thereby inhibiting the activation, proliferation, and cytokine release of B cells, as well as the function of myeloid cells like macrophages and microglia.[1][5][6] This targeted immunomodulation, without directly affecting T cells, has shown significant efficacy in various animal models of autoimmune diseases, including rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and multiple sclerosis (MS).[1][7][8] Pharmacokinetic and pharmacodynamic (PK/PD) modeling has established a clear relationship between BTK occupancy and disease inhibition, guiding dose selection for clinical trials.[1][9] This whitepaper provides a comprehensive overview of the preclinical data that form the foundation for the clinical investigation of this compound as a promising therapeutic agent for autoimmune disorders.
Mechanism of Action: Targeting a Key Immune Signaling Node
Bruton's tyrosine kinase is a non-receptor tyrosine kinase from the Tec family, predominantly expressed in hematopoietic cells, including B lymphocytes, monocytes, macrophages, and mast cells, but notably absent from T cells.[1][10] It functions as a crucial signaling molecule downstream of the B cell receptor (BCR) and Fc receptors.[7] Upon receptor engagement, BTK is activated through phosphorylation, leading to a signaling cascade that culminates in the activation of transcription factors, promoting cell survival, proliferation, differentiation, and the production of pro-inflammatory cytokines and antibodies.[1][11]
This compound is designed as a potent and highly selective irreversible inhibitor that covalently binds to the Cys481 residue within the ATP-binding site of BTK.[2][12] This irreversible binding ensures prolonged target inhibition long after the compound has been cleared from systemic circulation, a feature particularly suitable for chronic autoimmune disease management.[1][5] By blocking BTK autophosphorylation and subsequent downstream signaling, this compound effectively attenuates the functions of B cells and innate immune cells, which are central to the pathology of autoimmune diseases.[1][3]
Preclinical Pharmacology: In Vitro and In Vivo Evidence
The preclinical evaluation of this compound encompassed a range of in vitro cellular assays and in vivo animal models of autoimmune diseases to characterize its potency, selectivity, and efficacy.
In Vitro Activity
This compound's activity was first established in biochemical and cellular assays. In the human B cell line Ramos, this compound potently inhibited the autophosphorylation of BTK at tyrosine 223 (Y223) following BCR stimulation, without affecting the upstream phosphorylation at Y551, confirming its specific action on BTK's kinase activity.[1] This inhibition of BTK activity translated into functional blockade of B cell and other immune cell activation.[1][7]
| Assay Type | Cell Type | Stimulus | Endpoint | Result (IC50 / % Inhibition) | Reference |
| BTK Autophosphorylation (pY223) | Ramos B Cells | Anti-IgM | Western Blot | Potent Inhibition | [1] |
| B Cell Activation | Human PBMCs | Anti-IgM | CD69 Expression | Potent Inhibition | [1] |
| Basophil Activation | Human Whole Blood | Anti-IgE | CD63 Expression | Potent Inhibition | [1] |
| Cytokine Release (TNF, IL-6) | Human Myeloid Cells | LPS | ELISA | Dose-dependent decrease | [13] |
| B Cell Cytokine Release | Human CD19+ B Cells | Anti-IgA/G/M + CpG + IFN-α | Cytometric Bead Array | Inhibition of IL-6, TNF-α | [1] |
Table 1: Summary of In Vitro Activity of this compound.
Experimental Protocol: In Vitro B Cell Activation Assay
This protocol outlines the methodology used to assess the effect of this compound on B cell activation in vitro.[1]
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Compound Incubation: PBMCs are plated and pre-incubated with various concentrations of this compound or vehicle control for 1 hour at 37°C.
-
Stimulation: B cell activation is induced by adding an anti-IgM antibody to the culture and incubating for an additional 18-24 hours.
-
Staining: Cells are harvested and stained with fluorescently-labeled antibodies against B cell markers (e.g., CD19) and the activation marker CD69.
-
Flow Cytometry Analysis: The expression of CD69 on the CD19+ B cell population is quantified using a flow cytometer. The percentage of inhibition is calculated by comparing the mean fluorescence intensity (MFI) of CD69 in this compound-treated samples to vehicle-treated controls.
In Vivo Efficacy in Autoimmune Disease Models
This compound has demonstrated robust, dose-dependent efficacy in multiple well-established mouse models of autoimmune diseases.[1][7]
-
Rheumatoid Arthritis (RA): In the collagen-induced arthritis (CIA) model in DBA/1 mice, a standard preclinical model for RA, daily oral administration of this compound significantly reduced disease severity.[1][14] A dose of 3 mg/kg almost completely prevented the development of arthritis symptoms.[1] Efficacy in this model was achieved even without a significant reduction in autoantibody levels, suggesting that this compound's therapeutic effect is mediated through the inhibition of other B cell functions, such as cytokine production or antigen presentation, and/or through its effects on innate immune cells.[1][7]
-
Systemic Lupus Erythematosus (SLE): In an interferon-accelerated NZB/W F1 mouse model of SLE, this compound treatment inhibited B cell activation, reduced the production of anti-dsDNA autoantibodies, decreased plasma cell numbers, and prevented histological kidney damage.[1][9] It also normalized B and T cell subsets, shifting them towards a more naive phenotype.[1][10]
-
Multiple Sclerosis (MS): In the experimental autoimmune encephalomyelitis (EAE) mouse model, this compound ameliorated clinical and histological signs of disease.[8][11] It was shown to reduce the number of B-cell infiltrates in the central nervous system (CNS) and impair the ability of B cells to act as antigen-presenting cells, which is critical for the activation of encephalitogenic T cells.[11][15]
| Disease Model | Animal Strain | Dosing Regimen | Key Efficacy Endpoints | Results | Reference |
| Rheumatoid Arthritis (CIA) | DBA/1OlaHsd Mice | 1-10 mg/kg, once daily (oral) | Clinical Arthritis Score, Histology | Dose-dependent reduction in disease severity; near-complete prevention at 3 mg/kg. | [1] |
| Systemic Lupus Erythematosus | NZB/W F1 Mice | 3-10 mg/kg, once daily (oral) | Proteinuria, Anti-dsDNA titers, Kidney Histology, Immune Cell Subsets | Reduced proteinuria, autoantibodies, and kidney damage. Normalized B and T cell subsets. | [1][7] |
| Multiple Sclerosis (EAE) | C57BL/6 Mice | Prophylactic treatment | Clinical EAE Score, CNS Infiltration, B Cell Antigen Presentation | Ameliorated clinical and histological disease; reduced CNS B-cell infiltrates. | [8][11] |
| Passive Cutaneous Anaphylaxis | BALB/c Mice | 1-10 mg/kg (oral) | Ear Swelling | Dose-dependent inhibition of mast cell degranulation. | [1] |
Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Models.
Experimental Protocol: Collagen-Induced Arthritis (CIA) Model
This protocol describes the induction and assessment of the CIA model to evaluate the efficacy of this compound for RA.[1]
-
Immunization: Male DBA/1OlaHsd mice are immunized at the base of the tail with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) on day 0. A booster immunization is given on day 21.
-
Treatment: Prophylactic treatment with this compound (e.g., 1, 3, 10 mg/kg) or vehicle is administered orally once daily, typically starting from day 18 to day 33.
-
Clinical Scoring: Mice are monitored several times a week for signs of arthritis. Each paw is scored on a scale of 0-4 based on the severity of erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Histological Analysis: At the end of the study, paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage destruction.
Pharmacokinetics, Pharmacodynamics, and Translational Modeling
A key aspect of this compound's preclinical development was establishing the relationship between drug exposure (pharmacokinetics), target engagement (pharmacodynamics), and therapeutic efficacy.
PK/PD Relationship
Due to its covalent binding mechanism, this compound exhibits a prolonged pharmacodynamic effect that outlasts its plasma exposure.[1] Studies in mice showed that while the plasma half-life of this compound is short, significant BTK occupancy in white blood cells persists for much longer.[1] This allows for less frequent dosing while maintaining target inhibition. For example, even after this compound was no longer detectable in plasma, BTK occupancy remained high.[1]
Target Occupancy and Efficacy
Pharmacokinetic/pharmacodynamic modeling was employed to quantitatively link the degree of BTK occupancy with disease inhibition in the CIA and SLE models.[1] This translational approach is crucial for predicting clinically effective doses in humans. The modeling revealed a clear correlation: a mean BTK occupancy of approximately 80% in blood cells was associated with near-complete inhibition of disease in both the RA and SLE mouse models.[1][7] An occupancy of 60% was linked to 80% disease inhibition.[9]
| Parameter | Dose (Mice) | Measurement | Result | Reference |
| Pharmacokinetics | 5 mg/kg | Plasma Concentration | Cmax at 0.5h; undetectable at 18h | [1] |
| Pharmacodynamics | 1 mg/kg | B Cell Activation (in vivo) | ~90% inhibition at 1h | [1] |
| Target Occupancy | 1-5 mg/kg | BTK Occupancy in WBCs | Dose-dependent and sustained beyond plasma exposure | [1] |
| PK/PD/Efficacy Model | N/A | Correlation | 80% mean BTK occupancy linked to near-complete disease inhibition in RA/SLE models | [1][7] |
Table 3: Summary of Preclinical Pharmacokinetic and Pharmacodynamic Findings.
Conclusion
The preclinical development program for this compound provides a robust body of evidence supporting its mechanism of action and therapeutic potential in autoimmune diseases. Through its highly selective and irreversible inhibition of BTK, this compound effectively modulates key pathogenic pathways in both B cells and myeloid cells.[1][6] In vitro studies confirmed its potent inhibitory effect on immune cell activation and cytokine release.[1][13] This activity translated to significant, dose-dependent efficacy in validated animal models of rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis, where it reduced clinical signs of disease and underlying histopathology.[1][8] Crucially, translational PK/PD modeling established a quantitative link between target engagement and therapeutic effect, demonstrating that sustained high-level BTK occupancy correlates with profound disease inhibition.[1] These comprehensive preclinical findings have justified the advancement of this compound into clinical trials for multiple autoimmune indications.[2][12]
References
- 1. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor this compound in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: An Oral, Potent, and Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor for the Treatment of Immunological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures [frontiersin.org]
- 4. Characterisation of the safety profile of this compound in over 1000 patients from phase II clinical trials in multiple sclerosis, rheumatoid arthritis and systemic lupus erythematosus: an integrated safety analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetic and pharmacodynamic modeling of this compound in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor this compound in Autoimmune Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bruton’s Tyrosine Kinase Inhibitors: A New Generation of Promising Agents for Multiple Sclerosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic Modeling of BTK Occupancy Versus Efficacy in Ra and SLE Models Using the Novel Specific BTK Inhibitor this compound - ACR Meeting Abstracts [acrabstracts.org]
- 10. icare-ms.com [icare-ms.com]
- 11. Inhibition of Bruton’s tyrosine kinase interferes with pathogenic B-cell development in inflammatory CNS demyelinating disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. dovepress.com [dovepress.com]
- 15. Bruton's Tyrosine Kinase Inhibition in the Treatment of Preclinical Models and Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Evobrutinib pharmacodynamics in in-vitro models
An In-Depth Technical Guide to the In-Vitro Pharmacodynamics of Evobrutinib
Executive Summary
This compound is an oral, potent, and highly selective, covalent inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the signaling pathways of various immune cells.[1][2] Its mechanism of action, centered on the irreversible inhibition of BTK, underpins its potential as a therapeutic agent for immunological diseases by modulating B cell and myeloid cell functions.[3][4] This document provides a comprehensive overview of the in-vitro pharmacodynamics of this compound, detailing its potency, selectivity, and effects on key cellular pathways. The information is intended for researchers, scientists, and drug development professionals engaged in immunology and pharmacology.
Mechanism of Action: Covalent BTK Inhibition
This compound functions as an irreversible inhibitor of BTK. It forms a covalent bond with the cysteine residue at position 481 (Cys481) within the ATP-binding domain of the BTK enzyme.[1] This covalent binding is described as "obligate," meaning it is essential for the compound's high-potency inhibitory activity.[1] By occupying the active site, this compound blocks the autophosphorylation and activation of BTK, thereby preventing the transduction of downstream signals.[3] The high selectivity of this compound is attributed to this covalent interaction with the rare Cys481 residue and its fit within a unique threonine gatekeeper-mediated selectivity pocket, which minimizes off-target effects on other kinases, including Epidermal Growth Factor Receptor (EGFR).[1]
Quantitative Pharmacodynamic Data
The in-vitro activity of this compound has been characterized through various biochemical and cell-based assays to determine its potency and selectivity.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | System | Endpoint | IC₅₀ (nM) | Reference |
| Biochemical Assay | Recombinant BTK Enzyme | Enzymatic Inhibition | 6.5 | [1] |
| Cellular Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | B-Cell Activation (CD69 Expression) | 15.0 | [1] |
| Cellular Assay | Human PBMCs | BCR-stimulated CD69 Expression | ~10 | [5] |
| Cellular Assay | Ramos Cells (Human B-lymphoma) | BTK Autophosphorylation (pY223) | ~10 - 100 | [3] |
Table 2: Kinase Selectivity Profile of this compound vs. Ibrutinib
This compound demonstrates high selectivity for BTK over other kinases, a feature that distinguishes it from the first-generation BTK inhibitor, ibrutinib, and suggests a lower potential for off-target effects.[1]
| Kinase Target | This compound IC₅₀ (nM) | Ibrutinib IC₅₀ (nM) | Selectivity (Fold difference vs. BTK) | Reference |
| BTK | 6.5 | 0.5 | - | [1] |
| BMX | Inhibited | Inhibited | Low | [1] |
| EGFR | > 10,000 | 5.0 | > 1,500x | [1] |
| ITK | > 1,000 | 10.0 | > 150x | [1] |
| TEC | > 1,000 | 78.0 | > 150x | [1] |
| BLK | > 1,000 | 0.8 | > 150x | [1] |
| JAK3 | > 10,000 | 16.0 | > 1,500x | [1] |
Note: Data is compiled from comparative analyses which show ibrutinib inhibited seven Cys481-containing kinases, whereas this compound inhibited only two (BTK and BMX).[1]
Table 3: In-Vitro Effects on Cytokine Release
This compound dose-dependently inhibits the release of pro-inflammatory cytokines from activated B cells.
| Cytokine | Cell Type | Stimulation Method | Effect of this compound | Reference |
| IL-6 | Human B Cells | BCR Ligation | Dose-dependent reduction | [6] |
| IFN-γ | Human B Cells | BCR Ligation | Dose-dependent reduction | [6] |
| IL-10 | Human B Cells | BCR Ligation | Dose-dependent reduction | [6] |
| TNF-α | Human Primary Cells (BT System) | Co-culture/Stimulation | Concentration-dependent reduction | [3] |
| IL-2 | Human Primary Cells (BT System) | Co-culture/Stimulation | Concentration-dependent reduction | [3] |
| IL-17A / IL-17F | Human Primary Cells (BT System) | Co-culture/Stimulation | Concentration-dependent reduction | [3] |
Effects on Cellular Signaling Pathways
BTK is a key node in signaling cascades downstream of the B-cell receptor (BCR) and Fc receptors (FcRs), which are critical for the function of both adaptive and innate immune cells.[3][6]
B-Cell Receptor (BCR) Signaling
Upon antigen binding to the BCR, a signaling cascade is initiated that is essential for B-cell activation, proliferation, differentiation, and antibody production.[2][7] BTK is a central component of this pathway. This compound's inhibition of BTK effectively "silences" B cells, preventing their activation and subsequent pathogenic functions without causing cell depletion.[4][6]
Fc Receptor (FcR) Signaling
BTK also plays a crucial role in signaling downstream of Fc receptors in myeloid cells such as monocytes, macrophages, and microglia.[3][6] This pathway is involved in antibody-mediated phagocytosis and the release of inflammatory mediators. By inhibiting BTK, this compound can modulate the activation of these innate immune cells, which contributes to its therapeutic effect in autoimmune diseases.[3][8]
Key Experimental Protocols
The following sections detail the methodologies for key in-vitro assays used to characterize the pharmacodynamics of this compound.
BTK Autophosphorylation Assay in Ramos Cells
This assay measures the ability of this compound to inhibit the autophosphorylation of BTK at tyrosine 223 (Y223), a key step in its activation, following BCR stimulation.
Methodology:
-
Cell Culture: Ramos cells (a human Burkitt's lymphoma B-cell line) are cultured in RPMI 1640 media supplemented with 10% FBS and antibiotics.
-
Plating: Cells are seeded into 96-well plates at a density of 8 x 10⁶ cells per well.
-
Compound Incubation: Cells are pre-treated with varying concentrations of this compound (or DMSO as a vehicle control) for 30 minutes at 37°C.
-
Stimulation: The B-cell receptor is activated by adding anti-IgM F(ab')₂ antibody at a concentration of 5 µg/ml. Cells are incubated for 5 minutes at 37°C.
-
Cell Lysis: After stimulation, cells are collected by centrifugation, and cell lysates are prepared.
-
Analysis: Lysates are analyzed via automated capillary-based immunoassay (e.g., ProteinSimple Wes) or Western Blot. Proteins are probed with antibodies specific for phosphorylated BTK (pY223) and total BTK to assess the degree of inhibition.[3]
B-Cell Activation Assay in Human PBMCs
This assay quantifies the functional consequence of BTK inhibition by measuring the expression of the early activation marker CD69 on the surface of B cells.
Methodology:
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using standard density gradient centrifugation (e.g., Ficoll-Paque).
-
Compound Incubation: PBMCs are pre-incubated for 1 hour with increasing concentrations of this compound (0.0001–10 µM).
-
Stimulation: Cells are stimulated by adding anti-human IgM to cross-link the BCR. Cells are typically cultured overnight.
-
Staining: After culture, cells are harvested and stained with a cocktail of fluorescently-labeled antibodies against surface markers, including CD3 (to exclude T cells), CD19 (to identify B cells), and CD69 (the activation marker).
-
Flow Cytometry: The percentage of CD69-positive cells within the CD19-positive B-cell population is measured using a flow cytometer.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the log concentration of this compound.[5]
Conclusion
In-vitro pharmacodynamic studies demonstrate that this compound is a potent and highly selective covalent inhibitor of BTK. It effectively blocks signaling downstream of both the B-cell receptor and Fc receptors, leading to the inhibition of B-cell activation, proliferation, and inflammatory cytokine release, as well as the modulation of myeloid cell function.[3][6][9] Its high degree of selectivity suggests a favorable safety profile with a reduced risk of off-target effects compared to less selective inhibitors.[1] These in-vitro characteristics provide a strong mechanistic rationale for the clinical investigation of this compound in the treatment of B-cell-mediated and other immune-driven disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | MS Trust [mstrust.org.uk]
- 3. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor this compound in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of the safety profile of this compound in over 1000 patients from phase II clinical trials in multiple sclerosis, rheumatoid arthritis and systemic lupus erythematosus: an integrated safety analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Inhibition of Bruton’s tyrosine kinase interferes with pathogenic B-cell development in inflammatory CNS demyelinating disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eu.eventscloud.com [eu.eventscloud.com]
- 8. Positive effect of this compound in CNS remyelination models and lack of synergy with clemastine—A dose response study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Positive Late-Breaking Phase II Data Evaluating Investigational Oral Therapy, this compound in RMS [prnewswire.com]
Methodological & Application
Evobrutinib In-Vitro Assays for BTK Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in-vitro biochemical and cell-based assays to characterize the inhibitory activity of Evobrutinib on Bruton's tyrosine kinase (BTK). This compound is a highly selective, covalent inhibitor of BTK, a key enzyme in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways.[1][2] Accurate and reproducible assessment of its potency and mechanism of action is critical for pre-clinical and clinical development.
Data Presentation: Quantitative Analysis of this compound BTK Inhibition
The following tables summarize the in-vitro inhibitory activity of this compound against BTK in both biochemical (cell-free) and cell-based assays.
| Parameter | Value | Assay Type | Source |
| IC50 | 37.9 nM | Cell-free assay | [3] |
| IC50 | 8.9 nM | Biochemical Assay | [4] |
| Cell Line | Assay Type | Endpoint | Incubation Time | IC50 | Source |
| THP-1 (human monocytic) | Function Assay | FCgammaR-induced IL-8 production | 24 hours | 0.061 µM | [3] |
| Human PBMCs | Function Assay | Anti-IgM-stimulated CD69 expression | 60 minutes | 0.061 µM | [3] |
| Human B cells | Function Assay | Anti-IgM/IL-4-stimulated CD69 expression | 60 minutes | 0.32 µM | [3] |
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
Caption: BTK Signaling Pathway in B-Cells.
Experimental Protocols
Biochemical (Cell-Free) BTK Kinase Inhibition Assay
This protocol describes a luminescent-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant BTK enzyme. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human BTK enzyme
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)[5]
-
ATP solution
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit (or similar detection system)
-
This compound stock solution (in DMSO)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Reaction Setup:
-
Add 2.5 µL of diluted this compound or vehicle (DMSO in Kinase Assay Buffer) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the BTK enzyme and substrate in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Assay Buffer. The final concentrations of reactants should be optimized, but a starting point could be 5-10 ng/µL BTK, 0.2 mg/mL substrate, and 10 µM ATP.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Normalize the data to the positive control (vehicle-treated) and negative control (no enzyme or potent inhibitor).
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Biochemical BTK Inhibition Assay Workflow.
Cell-Based BTK Autophosphorylation Assay in Ramos Cells
This protocol details a method to assess the inhibitory effect of this compound on BTK autophosphorylation at Tyr223 in Ramos cells, a human B-lymphoma cell line that endogenously expresses the B-cell receptor.
Materials:
-
Ramos RA1 cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
This compound stock solution (in DMSO)
-
Anti-human IgM, F(ab')2 fragment
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Culture and Treatment:
-
Culture Ramos cells in complete RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
BCR Stimulation:
-
Stimulate the B-cell receptor by adding anti-human IgM F(ab')2 fragment to a final concentration of 10 µg/mL.
-
Incubate for 5-10 minutes at 37°C.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer and incubate on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-BTK (Tyr223) and total BTK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal.
-
Determine the concentration-dependent inhibition of BTK autophosphorylation by this compound.
-
References
Evobrutinib: Application Notes and Protocols for Cell-Based Immune Modulation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of Evobrutinib, a highly selective, irreversible inhibitor of Bruton's tyrosine kinase (BTK), and its application in cell-based assays for studying immune modulation. Detailed protocols for key experiments are provided to enable researchers to assess the efficacy and mechanism of action of this compound and other BTK inhibitors.
Introduction to this compound
This compound is an oral, potent, and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK)[1]. BTK is a crucial enzyme in the signaling pathways of various immune cells, including B lymphocytes and myeloid cells[2]. By irreversibly binding to BTK, this compound effectively blocks B-cell receptor (BCR) and Fc receptor-mediated signaling, which in turn inhibits B-cell activation, proliferation, and the release of pro-inflammatory cytokines[3][4][5]. Its ability to modulate both B-cell and myeloid cell functions makes it a subject of investigation for the treatment of autoimmune diseases such as multiple sclerosis (MS), rheumatoid arthritis (RA), and systemic lupus erythematosus (SLE)[2][3].
Mechanism of Action: BTK Signaling Pathway
Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCG2), which ultimately results in the mobilization of intracellular calcium and the activation of transcription factors like NF-κB[6]. This cascade of events is essential for B-cell development, differentiation, and activation. This compound, as a covalent inhibitor, forms a permanent bond with a cysteine residue (Cys481) in the active site of BTK, thereby preventing its phosphorylation and downstream signaling[1].
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's activity from various cell-based assays.
Table 1: In Vitro Inhibition of B-Cell Activation
| Cell Type | Stimulation | Marker | IC50 (nM) | Reference |
| Human PBMCs | anti-IgM | CD69 | 15.8 | [3] |
| Human Whole Blood | anti-IgM | CD69 | 84.1 | [3] |
Table 2: In Vivo Inhibition of B-Cell Activation in Mice
| Dose (mg/kg) | Time Post-Dose (h) | % Inhibition of B-Cell Activation | Reference |
| 1 | 1 | 71 | [1] |
| 1 | 24 | 25 | [1] |
| 12 | 16 | ~50 | [3] |
Table 3: Effect of this compound on Cytokine Production
| Cell Type | Stimulation | Cytokine | Effect | Reference |
| Human B-Cells | BCR Ligation | IL-6, IFN-γ, IL-10 | Reduced | [4] |
| Human B-Cells | TLR-9 | IL-6, IFN-γ, IL-10 | Reduced | [4] |
| Murine Model | (in vivo) | IL-2, TNF-α, IL-17A | Reduced | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: B-Cell Activation Assay in Human PBMCs
Objective: To determine the IC50 of this compound for the inhibition of B-cell activation in human peripheral blood mononuclear cells (PBMCs) by measuring the expression of the activation marker CD69.
Experimental Workflow:
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Human anti-IgM antibody
-
This compound
-
Fluorescently labeled anti-human CD19 and anti-human CD69 antibodies
-
FACS buffer (PBS with 2% FBS)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood from healthy donors using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Plating: Resuspend the isolated PBMCs in complete RPMI 1640 medium and plate them in a 96-well U-bottom plate at a density of 2 x 10^5 cells/well.
-
This compound Pre-incubation: Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add the diluted this compound or vehicle control (DMSO) to the wells containing PBMCs and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
B-Cell Stimulation: After the pre-incubation period, add anti-IgM antibody to the wells at a final concentration of 10 µg/mL to stimulate B-cell activation. Include unstimulated control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Staining:
-
Harvest the cells and wash them with FACS buffer.
-
Resuspend the cells in FACS buffer containing fluorescently labeled anti-human CD19 and anti-human CD69 antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the stained cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on the CD19+ B-cell population and analyze the expression of CD69.
-
-
Data Analysis:
-
Determine the percentage of CD69+ cells within the CD19+ B-cell population for each concentration of this compound.
-
Normalize the data to the vehicle-treated stimulated control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: BTK Autophosphorylation Assay in Ramos Cells
Objective: To assess the inhibitory effect of this compound on the autophosphorylation of BTK at tyrosine 223 (Y223) in the human B-lymphoma cell line, Ramos.
Materials:
-
Ramos cell line
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Human anti-IgM antibody
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-BTK (Y223) and anti-total BTK
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment (e.g., Protein Wes system)
Procedure:
-
Cell Culture and Treatment:
-
Culture Ramos cells in complete RPMI 1640 medium.
-
Seed the cells at an appropriate density and allow them to grow overnight.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1 hour.
-
-
BCR Stimulation: Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 5 minutes at 37°C.
-
Cell Lysis:
-
Immediately after stimulation, place the cells on ice and wash with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein concentrations of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Alternatively, use an automated Western blot system like Protein Wes.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies against p-BTK (Y223) and total BTK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities for p-BTK (Y223) and total BTK.
-
Normalize the p-BTK signal to the total BTK signal for each sample.
-
Compare the levels of p-BTK in this compound-treated samples to the vehicle-treated stimulated control to determine the extent of inhibition.
-
Protocol 3: Cytokine Release Assay
Objective: To measure the effect of this compound on the production and release of cytokines (e.g., IL-6, IL-10, IFN-γ) from stimulated human B-cells.
Materials:
-
Purified human B-cells
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Stimulants: anti-IgM/anti-IgG or a TLR-9 agonist (e.g., CpG ODN)
-
This compound
-
ELISA kits for the cytokines of interest
-
96-well flat-bottom plates
Procedure:
-
B-Cell Isolation: Isolate B-cells from human PBMCs using a negative selection B-cell isolation kit.
-
Cell Plating and Treatment:
-
Plate the purified B-cells in a 96-well flat-bottom plate at a density of 1 x 10^5 cells/well.
-
Pre-incubate the cells with serial dilutions of this compound or vehicle control for 1 hour at 37°C.
-
-
Stimulation: Add the appropriate stimulant (e.g., anti-IgM/anti-IgG or CpG ODN) to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant from each well.
-
Cytokine Measurement by ELISA:
-
Perform ELISAs for the target cytokines (IL-6, IL-10, IFN-γ) on the collected supernatants according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Compare the cytokine concentrations in the this compound-treated samples to the vehicle-treated stimulated control to determine the percentage of inhibition.
-
Logical Relationship of this compound's Immune Modulation:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Merck KGaA, Darmstadt, Germany, Announces Positive Phase IIB Results for this compound in Relapsing Multiple Sclerosis [prnewswire.com]
- 3. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor this compound in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Bruton’s tyrosine kinase interferes with pathogenic B-cell development in inflammatory CNS demyelinating disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on Phase III Results for this compound in Relapsing Multiple Sclerosis [emdgroup.com]
- 6. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols: Animal Models for Studying Evobrutinib Efficacy in Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple Sclerosis (MS) is a chronic, immune-mediated inflammatory disease of the central nervous system (CNS) characterized by demyelination, axonal damage, and neurodegeneration.[1] While traditionally viewed as a T-cell-mediated disease, there is growing evidence for the integral role of B cells and myeloid cells (macrophages and microglia) in both the initiation and progression of MS.[1][2] Evobrutinib is an oral, highly selective, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[3] BTK is a key enzyme in the signaling pathways of B cells and myeloid cells, making it a promising therapeutic target for MS.[2][4][5]
Preclinical evaluation of therapeutic candidates for MS relies heavily on animal models that recapitulate key aspects of the disease's pathology. The most common model is Experimental Autoimmune Encephalomyelitis (EAE), which can be induced in various animal strains to mimic different features of MS, including relapsing-remitting and progressive disease courses.[4][6] These models are crucial for assessing the efficacy and mechanism of action of drugs like this compound.[7]
This document provides detailed application notes and protocols for using EAE models to study the efficacy of this compound, summarizing key quantitative data and outlining experimental methodologies.
Mechanism of Action: BTK Inhibition
BTK is a critical signaling molecule downstream of the B-cell receptor (BCR) and Fc receptors found on both B cells and myeloid cells.[8] In these cells, BTK activation leads to proliferation, activation, and the release of pro-inflammatory cytokines.[2][5][9] this compound covalently binds to BTK, blocking its activity. This inhibition is thought to suppress autoantibody-producing cells and reduce the pro-inflammatory functions of both B cells and microglia, thereby mitigating CNS inflammation and damage.[1][5]
Recommended Animal Models for this compound Studies
The choice of EAE model is critical as different models, induced with various antigens in specific mouse strains, reflect distinct aspects of MS pathology.
-
Relapsing-Remitting EAE (RR-EAE) in SJL/J Mice:
-
Induction: Immunization with proteolipid protein peptide (PLP139–151).
-
Characteristics: This model features a relapsing-remitting clinical course and significant B-cell involvement, including the formation of meningeal tertiary lymphoid tissues, making it highly relevant for studying BTK inhibitors.[4][8] It is particularly useful for assessing therapies targeting meningeal inflammation.[2][8]
-
-
Chronic Progressive EAE in C57BL/6 Mice:
-
Induction: Immunization with myelin oligodendrocyte glycoprotein peptide (MOG35-55) or conformational MOG1-117 protein.[1][10]
-
Characteristics: This model typically results in a chronic, non-relapsing paralysis. It is valuable for investigating the effects of therapeutics on disease progression and CNS-resident myeloid cells (microglia) in a context where B cells may play a less pathogenic role.[1]
-
-
Secondary Progressive EAE (SP-EAE) in Biozzi Mice:
-
Induction: Immunization with spinal cord homogenate (SCH).
-
Characteristics: This model uniquely recapitulates the transition from a relapsing-remitting phase to a secondary progressive phase, which is independent of relapse activity, mirroring human SPMS.[4] It is ideal for testing therapies aimed at halting disease progression.
-
Experimental Workflows and Protocols
A generalized workflow for testing this compound efficacy in an EAE model is presented below, followed by specific protocols.
Protocol: EAE Induction
-
Animal Selection: Use 7-11 week old female mice of the desired strain (e.g., SJL/J, C57BL/6).[4][8] Allow at least 7 days for facility acclimation.[4]
-
Antigen Emulsion Preparation:
-
Prepare an emulsion by mixing the selected antigen (e.g., 7.5-15 mg/mL SCH, PLP139–151, or MOG peptide) with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis at a 1:1 ratio.[4]
-
-
Immunization (Day 0):
-
Anesthetize the mouse.
-
Inject the emulsion subcutaneously at two sites on the lower back/flank (0.1 mL per site).[4]
-
-
Pertussis Toxin (PTX) Administration (for MOG-EAE):
-
For MOG-induced EAE in C57BL/6 mice, administer PTX intraperitoneally on Day 0 and Day 2 to facilitate blood-brain barrier disruption.
-
-
Booster (for specific models):
-
For some protocols, a booster immunization is given 7 days later, typically at two sites on the upper back.[4]
-
Protocol: this compound Administration
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 20% hydroxy-propyl-β cyclodextrin in H₂O).[3]
-
Dosing Regimen:
-
Dosage: Administer this compound orally once daily at doses ranging from 1 to 10 mg/kg.[1][10] A vehicle-only group must be included as a control.
Protocol: Efficacy Assessment
-
Clinical Scoring:
-
Starting from Day 7 post-immunization, score animals daily for clinical signs of EAE by an expert blinded to the treatment groups.[4]
-
Standard EAE Scale: [4]
-
0: No obvious abnormalities
-
1: Limp tail
-
2: Limp tail and hind leg weakness
-
3: Limp tail and complete hind leg paralysis
-
4: Limp tail, complete hind leg paralysis, and partial front leg paralysis
-
5: Moribund or dead due to paralysis
-
-
-
Histopathology (Terminal):
-
Perfuse animals and collect spinal cord and brain tissues.
-
Process tissues for paraffin embedding or cryosectioning.
-
Staining:
-
-
MRI for Meningeal Inflammation (longitudinal):
Quantitative Data Summary
The following tables summarize key findings from preclinical studies of this compound in EAE models.
Table 1: Effect of this compound on Clinical Severity of EAE
| Animal Model | Treatment Protocol | Dose (mg/kg) | Outcome | Reference |
|---|---|---|---|---|
| PLP139-151 EAE (SJL/J Mice) | Therapeutic (from Day 15) | 1, 3, 10 | Dose-dependent amelioration of EAE score | [10] |
| MOG1-117 EAE (C57/Bl6 Mice) | Prophylactic (from Day -7) | 1, 3, 10 | Dose-dependent reduction in clinical severity | [1] |
| PLP139-151 EAE (SJL/J Mice) | Therapeutic (from Week 6) | 10 | Reduced clinical scores |[4] |
Table 2: Effect of this compound on CNS Pathology and Cellular Infiltration
| Animal Model | Treatment Protocol | Dose (mg/kg) | Pathological Finding | Outcome | Reference |
|---|---|---|---|---|---|
| PLP139-151 EAE (SJL/J Mice) | Therapeutic (from Week 6) | 10 | Meningeal Inflammation (MRI) | Significant reduction in contrast-enhancing areas (Median change: -3 vs +0.5 for vehicle) | [8] |
| MOG1-117 EAE (C57/Bl6 Mice) | Prophylactic (from Day -7) | 1, 3, 10 | CNS Infiltration (Histology) | Dose-dependent reduction in B cell, T cell, and macrophage infiltration | [1] |
| MOG35-55 EAE (C57BL/6J Mice) | Therapeutic (from Day 40) | 10 | Brain-infiltrating Cells (Flow Cytometry) | Altered composition of infiltrating immune cells and microglia phenotype | [10] |
| SCH EAE (Biozzi Mice) | Therapeutic (Progressive Phase) | N/A (Ibrutinib used) | Spinal Cord Myeloid Cells | Reduced number of infiltrating myeloid cells and altered activation markers |[4] |
Table 3: Effect of this compound on Biomarkers
| Study Population | Treatment Protocol | Dose | Biomarker | Outcome | Reference |
|---|---|---|---|---|---|
| Relapsing MS Patients | Phase II Clinical Trial | 75mg BID | Blood Neurofilament Light Chain (NfL) | Significant reduction at weeks 12 and 24 compared to placebo | [5] |
| Relapsing MS Patients | Phase II OLE | 75mg BID | CSF Concentration | this compound detected in CSF, suggesting CNS penetration |[5] |
Conclusion
Experimental Autoimmune Encephalomyelitis models are indispensable tools for the preclinical evaluation of this compound for the treatment of Multiple Sclerosis. Studies using RR-EAE, chronic EAE, and SP-EAE models have demonstrated that this compound can dose-dependently reduce clinical severity, decrease CNS inflammation and demyelination, and modulate the activity of pathogenic B cells and myeloid cells.[1][2][4][10] The protocols and data outlined in this document provide a robust framework for researchers to design and execute studies aimed at further elucidating the therapeutic potential of BTK inhibition in MS.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of Bruton’s tyrosine kinase inhibitors in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor this compound in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruton’s tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound to Demonstrate Reduction of a Key Biomarker [merckgroup.com]
- 6. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 8. neurology.org [neurology.org]
- 9. MS Minute: Late-Breaking Data From ECTRIMS—this compound Safet [practicalneurology.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Evobrutinib Target Engagement in Peripheral Blood Mononuclear Cells (PBMCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evobrutinib is an oral, highly selective, and covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a crucial enzyme in the signaling pathways of various immune cells, including B lymphocytes and myeloid cells such as monocytes and macrophages, which are components of peripheral blood mononuclear cells (PBMCs).[2][3] Its role in B-cell receptor (BCR) signaling is particularly well-defined, where it is essential for B-cell development, proliferation, and survival.[2][3] By binding to the cysteine residue Cys481 in the ATP-binding domain of BTK, this compound irreversibly inhibits its kinase activity.[4] This mechanism of action makes this compound a therapeutic candidate for autoimmune diseases by modulating B-cell and myeloid cell functions.[5]
These application notes provide detailed protocols for measuring the target engagement of this compound in human PBMCs, a critical step in both preclinical and clinical drug development to confirm the mechanism of action and to inform dose selection.[6] The primary methods covered are the assessment of BTK phosphorylation by phospho-flow cytometry, the measurement of BTK occupancy using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, and the evaluation of downstream functional effects on B-cell activation.
Data Presentation
The following tables summarize the quantitative data on this compound's potency and target engagement in PBMCs, compiled from various studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Type/Matrix | Parameter | IC50 / EC50 (nM) | Reference |
| BTK Enzymatic Assay | Cell-free | BTK Inhibition | 9 | [4] |
| B-Cell Activation (CD69 Upregulation) | Human PBMCs | Inhibition of B-cell activation | 15.8 | [4] |
| B-Cell Activation (CD69 Upregulation) | Human Whole Blood | Inhibition of B-cell activation | 84.1 | [4] |
| BTK Occupancy | Recombinant BTK | BTK Binding | 5.9 | [7] |
Table 2: Clinical Pharmacodynamic Data of this compound in PBMCs
| Dose | Study Population | Time Point | Parameter | Result | Reference |
| 75 mg twice-daily | Relapsing Multiple Sclerosis Patients | Steady-state | This compound Concentration in CSF | 3.21 ng/mL | [1] |
| 75 mg twice-daily | Relapsing Multiple Sclerosis Patients | Steady-state | Total this compound Concentration in Plasma | 115.0 ng/mL | [1] |
| 75 mg twice-daily | Relapsing Multiple Sclerosis Patients | Steady-state | Free this compound Concentration in Plasma | 5.5 ng/mL | [1] |
Experimental Protocols
Protocol 1: Measurement of BTK Phosphorylation (pBTK) in PBMCs by Phospho-Flow Cytometry
This protocol details the steps to measure the phosphorylation of BTK at Y223 in PBMCs following stimulation and treatment with this compound.
Materials:
-
Human PBMCs, freshly isolated or cryopreserved
-
This compound
-
B-cell receptor (BCR) stimulus (e.g., anti-IgM F(ab')2)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Formaldehyde, 16%
-
Methanol, ice-cold
-
Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD19 (for B-cell identification)
-
Anti-phospho-BTK (Y223)
-
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved PBMCs in a 37°C water bath and wash with pre-warmed RPMI-1640 with 10% FBS.
-
Resuspend cells at a concentration of 2 x 10^6 cells/mL in pre-warmed RPMI-1640.
-
-
This compound Treatment:
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
Add this compound at desired concentrations (and a vehicle control) and incubate for 30 minutes at 37°C.
-
-
Cell Stimulation:
-
Add the BCR stimulus (e.g., anti-IgM F(ab')2 at 5 µg/mL) to the cell suspensions.
-
Incubate for 5-15 minutes at 37°C.[4]
-
-
Fixation:
-
Immediately stop the stimulation by adding 100 µL of 16% formaldehyde (for a final concentration of ~1.5%) to each tube.
-
Incubate for 10 minutes at room temperature.
-
Centrifuge the cells at 500 x g for 5 minutes at 4°C and decant the supernatant.
-
-
Permeabilization:
-
Vortex the cell pellet gently to resuspend in the residual volume.
-
Add 1 mL of ice-cold methanol and incubate on ice for at least 20 minutes.
-
-
Staining:
-
Wash the cells twice with 2 mL of Staining Buffer.
-
Resuspend the cell pellet in 100 µL of Staining Buffer containing the anti-CD19 and anti-phospho-BTK antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Data Acquisition:
-
Wash the cells twice with Staining Buffer.
-
Resuspend the cells in 300 µL of Staining Buffer.
-
Acquire data on a flow cytometer, ensuring to gate on the CD19-positive B-cell population to analyze pBTK levels.
-
Protocol 2: Measurement of BTK Occupancy in PBMCs using a TR-FRET Assay
This protocol outlines a homogeneous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the percentage of BTK bound by this compound. This method simultaneously measures both total and free BTK.[7]
Materials:
-
PBMC lysates from subjects treated with this compound
-
TR-FRET BTK occupancy assay kit (commercial or custom-developed) containing:
-
Terbium-conjugated anti-BTK antibody (donor)
-
Biotinylated BTK tracer (binds to free BTK)
-
Streptavidin-conjugated acceptor fluorophore
-
D2-labeled anti-BTK antibody (binds to a different epitope for total BTK detection, acceptor)
-
-
Assay buffer
-
384-well assay plates
-
TR-FRET plate reader
Procedure:
-
PBMC Lysate Preparation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Lyse the PBMCs using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of the lysate.
-
-
Assay Setup:
-
Dilute the PBMC lysates to a standardized protein concentration in the assay buffer.
-
Add the diluted lysates to the wells of the 384-well plate.
-
-
Reagent Addition:
-
Prepare a master mix of the TR-FRET reagents according to the manufacturer's instructions. This will typically include the terbium-labeled antibody, the biotinylated tracer, the streptavidin-acceptor, and the D2-labeled antibody.
-
Add the reagent master mix to each well containing the cell lysate.
-
-
Incubation:
-
Incubate the plate at room temperature for the time specified in the assay protocol (e.g., 2 hours), protected from light.
-
-
Data Reading:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two different wavelengths (one for the free BTK signal and one for the total BTK signal) after excitation of the terbium donor.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence for both the free and total BTK readouts.
-
Determine the percentage of BTK occupancy using the following formula: % BTK Occupancy = (1 - (Free BTK signal in sample / Total BTK signal in sample)) x 100
-
Protocol 3: Functional Assessment of BTK Inhibition by Measuring CD69 Expression on B-cells
This protocol describes a flow cytometry-based assay to measure the inhibition of B-cell activation by this compound, using the upregulation of the early activation marker CD69 as a readout.[4]
Materials:
-
Human PBMCs
-
This compound
-
B-cell stimulus (e.g., anti-IgM or anti-IgD)
-
RPMI-1640 medium
-
FBS
-
Staining Buffer
-
Fluorochrome-conjugated antibodies:
-
Anti-CD19 (for B-cell identification)
-
Anti-CD69
-
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Prepare and resuspend PBMCs as described in Protocol 1.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 1 hour at 37°C.[8]
-
-
Cell Stimulation:
-
Add the B-cell stimulus (e.g., anti-IgM) to the cell suspensions.
-
Incubate overnight (approximately 18 hours) at 37°C.[4]
-
-
Staining:
-
Wash the cells with Staining Buffer.
-
Resuspend the cell pellet in 100 µL of Staining Buffer containing anti-CD19 and anti-CD69 antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells with Staining Buffer.
-
Resuspend in an appropriate volume for flow cytometry analysis.
-
Acquire data on a flow cytometer.
-
Gate on the CD19-positive B-cell population and quantify the percentage of CD69-positive cells.
-
Calculate the IC50 of this compound for the inhibition of CD69 upregulation.
-
Visualizations
Caption: BTK Signaling Pathway in B-Cells and the inhibitory action of this compound.
Caption: Experimental workflow for measuring BTK phosphorylation in PBMCs.
Caption: Workflow for the BTK occupancy assay using TR-FRET.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iti.stanford.edu [iti.stanford.edu]
- 4. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor this compound in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of the safety profile of this compound in over 1000 patients from phase II clinical trials in multiple sclerosis, rheumatoid arthritis and systemic lupus erythematosus: an integrated safety analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Liquid chromatography-mass spectrometry (LC-MS/MS) for Evobrutinib quantification
Application Notes: Quantification of Evobrutinib in Human Plasma by LC-MS/MS
Introduction
This compound is a highly selective, covalent inhibitor of Bruton's tyrosine kinase (BTK) under investigation for the treatment of autoimmune diseases such as multiple sclerosis.[1][2] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides a detailed protocol for the determination of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and specific analytical technique.
Principle of the Method
This method utilizes liquid chromatography to separate this compound from endogenous plasma components, followed by tandem mass spectrometry for selective and sensitive detection. An isotopically labeled internal standard (IS), such as this compound-d3, is used to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.[3] The analytes are quantified using multiple reaction monitoring (MRM) in positive ion electrospray ionization mode.
Materials and Reagents
-
This compound reference standard
-
This compound-d3 (or other suitable isotopic internal standard)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium bicarbonate (LC-MS grade)
-
Human plasma (K2EDTA as anticoagulant)
-
Ultrapure water
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a mixture of acetonitrile and water to create working standard solutions for the calibration curve.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards ranging from approximately 0.5 to 500 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Add 1 M ammonium bicarbonate solution.[3]
-
Add 500 µL of ethyl acetate and vortex for 10 minutes at 2000 rpm.[1][4]
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.[4]
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 150-300 µL of the mobile phase (e.g., 30:70 acetonitrile:water).[1][3]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) |
| Column | C18, 50 x 2.1 mm, 1.6-1.8 µm particle size[3][5] |
| Mobile Phase A | 10 mM Ammonium Formate with 0.1% Formic Acid in Water[5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[6] |
| Flow Rate | 0.5 - 0.8 mL/min[3][5] |
| Column Temperature | 38 - 40°C[5] |
| Injection Volume | 5 - 15 µL |
| Gradient Elution | A typical gradient starts with a low percentage of Mobile Phase B, ramps up to a high percentage to elute the analyte, followed by a re-equilibration step. |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | ~5000 V |
| Source Temperature | Optimized for the specific instrument |
| MRM Transitions | To be determined by direct infusion of the analyte and internal standard. |
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:[7]
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from multiple sources.
-
Linearity: A linear regression with a weighting factor (e.g., 1/x²) should be used. The correlation coefficient (r²) should be >0.99.[4][6]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically within 20%).
-
Precision and Accuracy: Intra- and inter-day precision (%CV) should be ≤15% (≤20% for LLOQ), and accuracy (%RE) should be within ±15% (±20% for LLOQ).[6]
-
Matrix Effect: Assessed to ensure that the ionization of the analyte is not suppressed or enhanced by endogenous plasma components.
-
Recovery: The efficiency of the extraction process.
-
Stability: Stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Quantitative Data Summary
The following table summarizes typical performance characteristics of an LC-MS/MS method for this compound quantification, based on published data for similar compounds.[5][6]
Table 3: Method Performance Characteristics
| Parameter | Typical Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (%RE) | Within ±15% |
| Extraction Recovery | > 85% |
Visualizations
Experimental Workflow
Caption: Diagram 1: this compound Quantification Workflow
This compound Signaling Pathway
This compound is a Bruton's tyrosine kinase (BTK) inhibitor. BTK is a key component in B-cell receptor signaling and is also involved in inflammatory pathways in other immune cells.[8] One such pathway involves Toll-like receptor 4 (TLR4).
Caption: Diagram 2: this compound Signaling Pathway Inhibition
References
- 1. This compound, a covalent Bruton’s tyrosine kinase inhibitor: Mass balance, elimination route, and metabolism in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of a clinically effective this compound dose: Exposure–response analyses of a phase II relapsing multiple sclerosis study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
Application Notes: Flow Cytometry Analysis of B Cell Activation with Evobrutinib
Introduction
B lymphocytes (B cells) are central players in the adaptive immune system, primarily known for their ability to differentiate into plasma cells that produce antibodies. B cell activation is a tightly regulated process initiated by the B cell receptor (BCR). Dysregulation of B cell activation is a key factor in the pathogenesis of numerous autoimmune diseases, such as multiple sclerosis (MS) and systemic lupus erythematosus.
Evobrutinib is an oral, highly selective, covalent inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] BTK is a critical enzyme in the BCR signaling pathway, essential for B cell development, survival, and activation.[3][4] By blocking BTK, this compound effectively dampens B cell activation and downstream inflammatory responses, including the release of pro-inflammatory cytokines and their function as antigen-presenting cells (APCs).[1][5] This mechanism makes this compound a promising therapeutic agent for autoimmune disorders.
Flow cytometry is a powerful and indispensable technique for dissecting the effects of immunomodulatory drugs like this compound. It allows for the precise identification of B cell subsets and the quantification of changes in cell surface and intracellular markers associated with activation status. This document provides a detailed protocol for analyzing the inhibitory effects of this compound on B cell activation using multicolor flow cytometry.
Mechanism of Action: this compound in the BCR Signaling Pathway
Upon engagement with an antigen, the BCR initiates a signaling cascade. This process involves the phosphorylation of key downstream proteins, with BTK playing a pivotal role. Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), leading to calcium mobilization and the activation of transcription factors that drive B cell proliferation, differentiation, and cytokine production.[3] this compound covalently binds to a cysteine residue in the active site of BTK, irreversibly inhibiting its kinase activity and thereby halting the entire downstream signaling cascade.
References
- 1. Inhibition of Bruton’s tyrosine kinase interferes with pathogenic B-cell development in inflammatory CNS demyelinating disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | MS Trust [mstrust.org.uk]
- 5. researchgate.net [researchgate.net]
Application Note: Evobrutinib Formulation for In-Vivo Rodent Studies
Introduction
Evobrutinib is a highly selective, covalent inhibitor of Bruton's tyrosine kinase (BTK) that has been investigated for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.[1][2] BTK is a crucial signaling enzyme in B-lymphocytes and myeloid cells, making it a key therapeutic target for various immune-mediated disorders.[3][4] Preclinical in-vivo studies in rodent models are fundamental for evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.[5][6]
A critical and often challenging aspect of these studies is the development of a stable and bioavailable formulation suitable for administration to rodents, typically via oral gavage. Due to its low aqueous solubility, this compound requires a specialized vehicle to ensure consistent and adequate exposure in animal models. This application note provides detailed protocols for preparing this compound formulations for in-vivo rodent research, summarizes key physicochemical properties, and illustrates the relevant biological pathway and experimental workflows.
Physicochemical Properties of this compound
Understanding the physicochemical properties of a compound is essential for developing a successful formulation. This compound is a small molecule with characteristics that present challenges for aqueous dissolution.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₇N₅O₂ | PubChem[7] |
| Molecular Weight | 429.5 g/mol | PubChem[7] |
| Water Solubility | 0.0153 mg/mL | DrugBank[8] |
| logP | 3.94 | DrugBank[8] |
| pKa (Strongest Basic) | 7.16 | DrugBank[8] |
Signaling Pathway of BTK Inhibition by this compound
This compound covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[1] This blocks the B-cell receptor (BCR) signaling cascade, which is critical for B-cell proliferation, differentiation, and survival. The diagram below illustrates the simplified signaling pathway and the point of inhibition by this compound.
Caption: Simplified BTK signaling pathway inhibited by this compound.
Recommended Formulation Protocols
Given this compound's low water solubility, suspension formulations are commonly used for oral dosing in rodents. Below are two protocols: one specifically cited for this compound studies and a common alternative.
Protocol 1: Kleptose-Citrate Buffer Formulation
This formulation has been successfully used for oral gavage of this compound in mouse models.[6] Kleptose® (hydroxypropyl-β-cyclodextrin) acts as a solubilizing agent.
Materials:
-
This compound powder
-
Kleptose® (HP-β-CD)
-
Citric Acid Monohydrate
-
Sodium Citrate Dihydrate
-
Purified water (e.g., Milli-Q or equivalent)
-
Magnetic stirrer and stir bar
-
pH meter
-
Analytical balance
-
Volumetric flasks and appropriate glassware
Formulation Composition:
| Component | Concentration | Purpose |
| This compound | Target dose (e.g., 1-10 mg/mL) | Active Pharmaceutical Ingredient |
| Kleptose® (HP-β-CD) | 20% (w/v) | Solubilizing Agent |
| Citrate Buffer | 50 mM, pH 3.0 | Vehicle/Buffer |
Step-by-Step Procedure:
-
Prepare 50 mM Citrate Buffer (pH 3.0):
-
Prepare a 50 mM solution of citric acid and a 50 mM solution of sodium citrate.
-
While stirring the citric acid solution, slowly add the sodium citrate solution until the pH of the mixture reaches 3.0.
-
-
Prepare Vehicle:
-
Weigh the required amount of Kleptose® to make a 20% (w/v) solution in the prepared citrate buffer (e.g., 20 g of Kleptose® in a final volume of 100 mL).
-
Add approximately 80% of the final volume of citrate buffer to a beaker with a stir bar.
-
Slowly add the Kleptose® powder while stirring continuously until it is fully dissolved.
-
Transfer the solution to a volumetric flask and add citrate buffer to reach the final volume.
-
-
Prepare this compound Suspension:
-
Weigh the precise amount of this compound required to achieve the target concentration (e.g., for a 10 mg/mL concentration in 10 mL of vehicle, weigh 100 mg of this compound).
-
Add the this compound powder to the prepared 20% Kleptose® vehicle.
-
Stir vigorously using a magnetic stirrer until a homogenous suspension is formed. Sonication may be used to aid dispersion if necessary.
-
Prepare fresh daily. Store at 2-8°C if not for immediate use and re-suspend thoroughly before each administration.
-
Protocol 2: Methylcellulose-Tween 80 Formulation (General Purpose)
This is a widely used vehicle for water-insoluble compounds in preclinical studies and serves as a robust alternative.[9] Methylcellulose acts as a suspending agent, and Tween 80 acts as a surfactant to improve wetting of the drug particles.
Materials:
-
This compound powder
-
Methylcellulose (e.g., 400 cP)
-
Tween 80 (Polysorbate 80)
-
Purified water
-
Magnetic stirrer/hot plate
-
Homogenizer or sonicator
-
Analytical balance
Formulation Composition:
| Component | Concentration | Purpose |
| This compound | Target dose (e.g., 1-10 mg/mL) | Active Pharmaceutical Ingredient |
| Methylcellulose | 0.5% (w/v) | Suspending Agent |
| Tween 80 | 0.1% - 0.2% (v/v) | Surfactant / Wetting Agent |
Step-by-Step Procedure:
-
Prepare 0.5% Methylcellulose Solution:
-
Heat approximately half of the required final volume of purified water to 60-70°C.
-
Slowly add the methylcellulose powder while stirring to disperse it.
-
Add the remaining volume of cold water and continue to stir until the solution is clear and viscous. Allow to cool to room temperature.
-
-
Prepare Vehicle:
-
Add Tween 80 to the 0.5% methylcellulose solution to achieve the desired final concentration (e.g., add 100 µL of Tween 80 to 100 mL of the methylcellulose solution for a 0.1% concentration). Mix thoroughly.
-
-
Prepare this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Create a paste by adding a small amount of the vehicle to the powder and triturating.
-
Gradually add the remaining vehicle while stirring, sonicating, or homogenizing to form a uniform and fine suspension.
-
This suspension should be stirred continuously before and during dose administration to ensure homogeneity.
-
Experimental Workflow for Formulation and Dosing
The following diagram outlines the general workflow from preparation to administration of the this compound formulation for an in-vivo study.
Caption: Workflow for this compound formulation and rodent dosing.
Conclusion
The successful in-vivo evaluation of this compound in rodent models is contingent upon the use of an appropriate formulation that overcomes its poor aqueous solubility. The Kleptose-citrate buffer formulation is a validated method for oral administration of this compound.[6] As a widely accepted alternative, the methylcellulose-Tween 80 suspension provides another robust option. Researchers should validate the stability and homogeneity of their chosen formulation. Adherence to these detailed protocols will help ensure reproducible and reliable data in preclinical studies of this potent BTK inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound: An Oral, Potent, and Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor for the Treatment of Immunological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mitigates neuroinflammation after ischemic stroke by targeting M1 microglial polarization via the TLR4/Myd88/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor this compound in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C25H27N5O2 | CID 71479709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Bruton’s tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for BTK Expression in CNS Tissue After Evobrutinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evobrutinib is an oral, central nervous system (CNS)-penetrant, highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a key signaling enzyme in various immune cells, including B lymphocytes and microglia.[2] In the context of neuroinflammatory diseases such as multiple sclerosis (MS), BTK is implicated in the activation of these cells, contributing to CNS inflammation and demyelination.[3][4] this compound is designed to modulate the activation of B cells and microglia, thereby reducing pro-inflammatory processes within the CNS.[5] These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of BTK in CNS tissue and discuss the expected impact of this compound treatment on BTK expression and downstream markers of microglial activation.
Mechanism of Action of this compound in the CNS
This compound covalently binds to BTK, inhibiting its kinase activity.[6] In the CNS, BTK is highly expressed in microglia, the resident immune cells of the brain.[2] BTK is a crucial component of signaling pathways downstream of Fc receptors and Toll-like receptors (TLRs), which are involved in the recognition of immune complexes and pathogens, respectively.[7][8] Activation of these receptors leads to BTK-mediated signaling cascades that result in the activation of transcription factors like NF-κB, promoting the expression of pro-inflammatory cytokines and other mediators of inflammation.[8] By inhibiting BTK, this compound is thought to dampen this pro-inflammatory response in microglia, shifting them towards a less inflammatory phenotype.[9]
Data Presentation: Expected Effects of this compound on BTK and Microglial Activation Markers in CNS Tissue
While specific quantitative immunohistochemistry data for BTK expression following this compound treatment is not extensively published in tabular format, based on its mechanism of action and preclinical studies, a reduction in the activation state of microglia is anticipated. This can be assessed by IHC for BTK itself and for markers of microglial activation. The following table summarizes the expected quantitative changes in a hypothetical study comparing this compound-treated CNS tissue with a vehicle control in a neuroinflammatory disease model.
| Marker | Cell Type | Expected Change with this compound Treatment | Method of Quantification |
| BTK | Microglia, B Cells | No significant change in total protein expression | Percentage of positive cells, Staining intensity score (H-score) |
| pBTK (Y223) | Microglia, B Cells | Significant decrease in phosphorylation | Percentage of positive cells, Staining intensity score (H-score) |
| Iba1 | Microglia | No significant change in cell number, but altered morphology (more ramified, less amoeboid) | Cell count per area, Morphological analysis (e.g., ramification index) |
| CD68 | Activated Microglia/Macrophages | Significant decrease in expression | Percentage of positive cells, Staining intensity score (H-score) |
| MHC Class II | Antigen-Presenting Microglia | Significant decrease in expression | Percentage of positive cells, Staining intensity score (H-score) |
| NF-κB (p65) | Microglia, B Cells | Decrease in nuclear translocation | Percentage of cells with nuclear staining, Nuclear-to-cytoplasmic intensity ratio |
Experimental Protocols
Protocol 1: Immunohistochemistry for BTK in Formalin-Fixed Paraffin-Embedded (FFPE) CNS Tissue
This protocol provides a detailed method for the detection of BTK in FFPE brain tissue sections.
Materials:
-
FFPE brain tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)
-
Pressure cooker or water bath for heat-induced epitope retrieval (HIER)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 5% normal donkey serum in PBS with 0.3% Triton X-100)
-
Primary antibody against BTK (validated for IHC in FFPE tissue)
-
Biotinylated secondary antibody (e.g., donkey anti-rabbit IgG)
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coverslips
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene for 2 x 5 minutes. b. Rehydrate through a graded series of ethanol: 2 x 3 minutes in 100% ethanol, 1 x 3 minutes in 95% ethanol, 1 x 3 minutes in 70% ethanol. c. Rinse in deionized water for 5 minutes.
-
Antigen Retrieval: a. Preheat antigen retrieval buffer in a pressure cooker or water bath to 95-100°C. b. Immerse slides in the hot buffer and incubate for 20-30 minutes. c. Allow slides to cool in the buffer for 20 minutes at room temperature. d. Rinse slides in PBS for 2 x 5 minutes.
-
Blocking: a. Encircle the tissue sections with a hydrophobic barrier pen. b. Incubate sections with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the primary anti-BTK antibody in blocking buffer to the recommended concentration. b. Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: a. Rinse slides in PBS for 3 x 5 minutes. b. Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Amplification and Detection: a. Rinse slides in PBS for 3 x 5 minutes. b. Incubate sections with ABC reagent for 30 minutes at room temperature. c. Rinse slides in PBS for 3 x 5 minutes. d. Develop the signal by incubating with DAB substrate until the desired stain intensity is reached (typically 2-10 minutes). e. Stop the reaction by rinsing with deionized water.
-
Counterstaining and Mounting: a. Counterstain with hematoxylin for 30-60 seconds. b. "Blue" the hematoxylin in running tap water. c. Dehydrate the sections through a graded series of ethanol and clear in xylene. d. Mount a coverslip using a permanent mounting medium.
Visualizations
BTK Signaling Pathway in Microglia
Caption: BTK signaling pathway in microglia and the inhibitory action of this compound.
Immunohistochemistry Experimental Workflow
Caption: Experimental workflow for immunohistochemical staining of BTK in CNS tissue.
References
- 1. Immunofluorescence protocol for FFPE human post-mortem brain sections to detect alpha-synuclein and tau pat... [protocols.io]
- 2. Expression of Bruton´s tyrosine kinase in different type of brain lesions of multiple sclerosis patients and during experimental demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cmsc.confex.com [cmsc.confex.com]
- 4. researchgate.net [researchgate.net]
- 5. MAVENCLAD® (cladribine) Tablets for RMS & SPMS | Safety Info [mavenclad.com]
- 6. Inhibition of Bruton’s tyrosine kinase interferes with pathogenic B-cell development in inflammatory CNS demyelinating disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BTK inhibition limits microglia-perpetuated CNS inflammation and promotes myelin repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound mitigates neuroinflammation after ischemic stroke by targeting M1 microglial polarization via the TLR4/Myd88/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. charcot-ms.org [charcot-ms.org]
Troubleshooting & Optimization
Optimizing Evobrutinib dosage for in-vitro cell culture experiments
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Evobrutinib in in-vitro cell culture experiments. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for this compound?
This compound is an oral, highly selective, and covalent inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2][3] BTK is a crucial enzyme in the signaling pathways of various immune cells, including B cells and myeloid cells.[4] this compound works by binding to BTK and preventing its activation, thereby interfering with B-cell receptor (BCR) and Fc receptor-mediated signaling.[2][5] This inhibition ultimately suppresses the activation, proliferation, and cytokine release of B cells and modulates the activity of innate immune cells like macrophages.[1][6]
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. merckneurology.com [merckneurology.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Bruton’s tyrosine kinase interferes with pathogenic B-cell development in inflammatory CNS demyelinating disease - PMC [pmc.ncbi.nlm.nih.gov]
Evobrutinib in Experimental Autoimmune Encephalomyelitis (EAE): A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing evobrutinib in experimental autoimmune encephalomyelitis (EAE) models. The information is tailored for scientists and drug development professionals to address common challenges and ensure experimental robustness.
Troubleshooting Guides
This section addresses specific issues that may arise during your EAE experiments with this compound, providing potential causes and actionable solutions.
Issue 1: High Variability in EAE Clinical Scores Between Animals in the Same Treatment Group
| Potential Cause | Recommended Solution |
| Inconsistent Immunization: Improper emulsification of the antigen (e.g., MOG35-55 or PLP139-151) in Complete Freund's Adjuvant (CFA) or variability in injection volume and location.[1][2] | Ensure a stable emulsion by thorough mixing. Use a consistent subcutaneous injection technique, administering the same volume at the same anatomical sites for all animals.[1] |
| Variable Pertussis Toxin (PTX) Activity: PTX is crucial for inducing EAE, and its potency can vary between lots.[3][4] | Aliquot and store PTX according to the manufacturer's instructions to maintain its activity. Consider titrating each new lot of PTX to determine the optimal dose for consistent EAE induction.[3] |
| Subjective Clinical Scoring: Scoring paralysis can be subjective, leading to inter-observer and intra-observer variability.[5] | Develop a clear and standardized scoring protocol with defined criteria for each score.[6][7] It is highly recommended to have two independent, blinded observers score the animals. Regular training and calibration sessions for scorers can also minimize variability. |
| Animal Stress: Stress from handling, housing conditions, or other environmental factors can impact disease development and severity.[7] | Acclimatize mice to the facility and handling procedures before the experiment begins. Maintain a consistent environment (light/dark cycle, temperature, humidity) and minimize noise and disturbances. |
| Genetic Drift in Mouse Strains: Inbred mouse strains can experience genetic drift over time, potentially affecting their susceptibility to EAE. | Obtain mice from a reputable vendor and ensure they are from a consistent genetic background. |
Issue 2: Lack of Expected Therapeutic Effect of this compound
| Potential Cause | Recommended Solution |
| Improper Drug Formulation and Administration: this compound may not be properly dissolved or suspended, leading to inaccurate dosing. Issues with oral gavage technique can also result in incorrect administration. | Prepare this compound in a suitable vehicle, such as 0.5% methylcellulose and 0.2% Tween 80 in water, ensuring a homogenous suspension.[8] Ensure proper oral gavage technique to deliver the full dose to the stomach. |
| Suboptimal Dosing Regimen: The dose of this compound may be too low or the dosing frequency insufficient to maintain adequate BTK occupancy. | Refer to published studies for effective dose ranges (e.g., 1, 3, 10 mg/kg daily).[9][10] Consider performing a dose-response study to determine the optimal dose for your specific EAE model and experimental conditions. |
| Timing of Treatment Initiation: The therapeutic window for this compound may be missed. Prophylactic (preventative) and therapeutic (after disease onset) treatment paradigms will yield different results.[6] | Clearly define your experimental question. For prophylactic studies, begin treatment before or at the time of immunization. For therapeutic studies, initiate treatment at a specific clinical score (e.g., score of 1 or 2). |
| Pharmacokinetic Issues: Factors such as food in the stomach can affect the absorption and bioavailability of orally administered drugs.[11] | Standardize the feeding schedule in relation to drug administration. This compound administration in a fasted state may increase bioavailability.[12][13] |
| EAE Model Selection: The chosen EAE model may not be the most appropriate for evaluating the specific mechanism of action of this compound. For instance, some models are more B-cell dependent than others.[7] | This compound has shown efficacy in both B-cell and T-cell driven EAE models.[14] However, its effect on B-cell activation is a key mechanism, so a model with a significant B-cell component (e.g., MOG1-125 induced EAE) may show a more robust effect.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in EAE?
A1: this compound is a Bruton's tyrosine kinase (BTK) inhibitor. In the context of EAE, it works by:
-
Inhibiting B-cell activation: It blocks B-cell receptor (BCR) signaling, which is crucial for B-cell proliferation, differentiation, and cytokine production.[10]
-
Impairing antigen presentation by B-cells: By inhibiting BTK, this compound reduces the ability of B-cells to present myelin antigens to T-cells, thereby dampening the encephalitogenic T-cell response.[10]
-
Modulating myeloid cells: BTK is also expressed in myeloid cells like macrophages and microglia. This compound can inhibit the activation of these cells, reducing the production of pro-inflammatory cytokines in the central nervous system (CNS).[9]
Q2: Which EAE model is best suited for studying this compound?
A2: The choice of EAE model depends on the specific research question.
-
MOG35-55-induced EAE in C57BL/6 mice: This is a chronic, non-relapsing model that is widely used to study the general mechanisms of CNS inflammation and demyelination.[15]
-
PLP139-151-induced EAE in SJL mice: This model typically induces a relapsing-remitting disease course, which more closely mimics the clinical course of multiple sclerosis in many patients.[16][17]
This compound has been shown to be effective in both types of models.[9][10]
Q3: What are the recommended doses of this compound in mouse EAE models?
A3: Published studies have used a range of oral doses, typically administered daily. Common doses include 1, 3, and 10 mg/kg.[9][10] The optimal dose may vary depending on the EAE model, disease severity, and treatment paradigm (prophylactic vs. therapeutic). A pilot dose-response study is recommended to determine the most effective dose for your experimental setup.
Q4: How should I prepare and administer this compound to mice?
A4: this compound is typically administered orally via gavage. A common vehicle for suspension is 0.5% methylcellulose with a small amount of a surfactant like Tween 80 (e.g., 0.1-0.2%) in water to ensure a uniform suspension.[8] It is important to ensure the suspension is well-mixed before each administration to guarantee consistent dosing.
Experimental Protocols
MOG35-55-Induced EAE in C57BL/6 Mice (Chronic Model)
This protocol is adapted from multiple sources to provide a comprehensive guide.[1][7][15]
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Reagents:
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile PBS
-
Sterile 0.9% saline
-
-
Procedure:
-
Day 0: Immunization:
-
Prepare the MOG35-55/CFA emulsion. A common final concentration is 1-2 mg/mL of MOG35-55. Ensure a stable emulsion is formed by sonication or mechanical homogenization.
-
Inject 100-200 µL of the emulsion subcutaneously at two sites on the flank.
-
Administer 100-200 ng of PTX intraperitoneally (i.p.) in sterile PBS.
-
-
Day 2: Administer a second dose of 100-200 ng of PTX i.p.
-
Daily Monitoring:
-
Begin daily monitoring of clinical signs and body weight from day 7 post-immunization.
-
Provide easy access to food and water for animals with motor deficits.
-
-
-
Clinical Scoring (Standard 0-5 Scale):
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness (wobbly gait).
-
3: Partial hind limb paralysis.
-
4: Complete hind limb paralysis.
-
5: Moribund state.
-
PLP139-151-Induced EAE in SJL Mice (Relapsing-Remitting Model)
This protocol is based on established methods for inducing relapsing-remitting EAE.[8][16][18]
-
Animals: Female SJL mice, 8-12 weeks old.
-
Reagents:
-
PLP139-151 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Sterile PBS
-
-
Procedure:
-
Day 0: Immunization:
-
Prepare the PLP139-151/CFA emulsion (e.g., 1 mg/mL of PLP139-151).
-
Inject 100 µL of the emulsion subcutaneously, distributed over four sites on the back.
-
-
Daily Monitoring:
-
Monitor clinical signs and body weight daily from day 7 post-immunization.
-
The first clinical episode is typically observed between days 10-14, followed by a remission and subsequent relapses.
-
-
-
Clinical Scoring: Use the same 0-5 scale as for the MOG-induced EAE model.
Quantitative Data Summary
Table 1: this compound Dosing in EAE Models
| EAE Model | Mouse Strain | This compound Dose (mg/kg, oral, daily) | Treatment Paradigm | Reference |
| MOG1-117-induced | C57BL/6 | 1, 3, 10 | Prophylactic (starting 7 days before immunization) | [10] |
| PLP139-151-induced | SJL/J | 1, 3, 10 | Therapeutic (starting at day 15 post-immunization) | [9] |
Table 2: Standard EAE Clinical Scoring
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund |
Visualizations
Caption: this compound's mechanism of action in EAE.
Caption: General experimental workflow for EAE studies.
References
- 1. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neuroimmunol.ucsf.edu [neuroimmunol.ucsf.edu]
- 3. Titration of myelin oligodendrocyte glycoprotein (MOG) - Induced experimental autoimmune encephalomyelitis (EAE) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjgnet.com [wjgnet.com]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 8. Bruton’s tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Population pharmacokinetic and pharmacodynamic modeling of this compound in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of a clinically effective this compound dose: Exposure–response analyses of a phase II relapsing multiple sclerosis study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety, Tolerability, Pharmacokinetics, Target Occupancy, and Concentration‐QT Analysis of the Novel BTK Inhibitor this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
- 16. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 17. researchgate.net [researchgate.net]
- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Addressing Evobrutinib-induced liver enzyme elevation in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering or aiming to proactively monitor for evobrutinib-induced liver enzyme elevation in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an oral, highly selective, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a key enzyme in the signaling pathways of various immune cells, including B lymphocytes and macrophages.[3] By inhibiting BTK, this compound is designed to modulate B cell responses, such as proliferation and the release of antibodies and cytokines, without directly affecting T cells.[3] It is under investigation for the treatment of autoimmune diseases like multiple sclerosis (MS), rheumatoid arthritis (RA), and systemic lupus erythematosus (SLE).[1][3]
Q2: Has liver enzyme elevation been observed with this compound in clinical trials?
A2: Yes, increases in liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), have been reported as a common treatment-related adverse event in Phase II and Phase III clinical trials of this compound for MS.[3][4] These elevations were typically asymptomatic and reversible upon discontinuation of the drug.[4]
Q3: What is the regulatory status regarding this compound and liver injury?
A3: In April 2023, the U.S. Food and Drug Administration (FDA) placed a partial clinical hold on the this compound clinical trials for new patient enrollment and for patients who had been on the drug for less than 70 days.[5][6] This decision was based on two reported cases of laboratory values suggesting drug-induced liver injury.[5][7] Both patients were asymptomatic and their liver enzymes normalized after stopping the treatment.[5][7]
Q4: Is liver enzyme elevation a known class effect of BTK inhibitors?
A4: The evidence suggests that drug-induced liver injury may be a class-wide concern for BTK inhibitors.[5][7] Similar issues with liver enzyme elevation have led to clinical holds for other BTK inhibitors in development.[7] However, some newer BTK inhibitors have not shown signs of liver toxicity in early trials, suggesting it may be related to the specific molecule rather than the BTK target itself.[8]
Q5: What are the potential mechanisms of BTK inhibitor-induced liver injury?
A5: The exact mechanisms are not fully understood, but several possibilities have been proposed for tyrosine kinase inhibitors in general. These include immunoallergic reactions, variations in cytochrome P450 (CYP) enzyme metabolism leading to the formation of reactive metabolites, and direct off-target effects on hepatocytes.[9][10] Zanubrutinib, another BTK inhibitor, is metabolized primarily by CYP3A4, and interference with this pathway could be a factor.[10]
Troubleshooting Guide for Elevated Liver Enzymes in Animal Studies
If you observe an unexpected elevation in liver enzymes (e.g., ALT, AST) in animals treated with this compound, follow this structured approach to investigate the finding.
Immediate Steps
-
Confirm the Finding: Repeat the serum biochemistry analysis on the affected animals and a subset of controls to rule out analytical error.
-
Clinical Observation: Closely monitor the animals for any clinical signs of distress, such as weight loss, changes in appetite, or altered behavior.
-
Dose De-escalation or Interruption: Consider a dose de-escalation or temporary interruption of dosing in a satellite group of animals to determine if the enzyme elevations are dose-dependent and reversible.
Investigative Workflow
Experimental Protocols
Note: Since specific preclinical toxicology data for this compound-induced liver injury is not publicly available, the following are generalized protocols for assessing drug-induced liver injury (DILI) in rodents. These should be adapted for your specific study design.
Protocol 1: Monitoring Serum Biomarkers of Liver Injury
-
Objective: To quantify changes in serum levels of key liver enzymes.
-
Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.[11]
-
Procedure:
-
Collect blood samples at baseline and at selected time points during the study (e.g., 24 hours, 7 days, 14 days, and at termination).
-
Blood should be collected via appropriate methods (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C to separate serum.
-
Analyze serum for levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin using a certified veterinary clinical chemistry analyzer.
-
-
Data Analysis: Compare the mean enzyme levels of the this compound-treated groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
Protocol 2: Liver Histopathology
-
Objective: To assess morphological changes in the liver tissue.
-
Procedure:
-
At the end of the study, euthanize animals and perform a necropsy.
-
Collect the entire liver and record its weight.
-
Fix a section of the liver (e.g., the left lateral lobe) in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissue, embed in paraffin, and section at 5 µm.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should examine the slides for signs of liver injury, such as necrosis, inflammation, steatosis, and cholestasis.
-
Protocol 3: Assessment of Oxidative Stress
-
Objective: To measure markers of oxidative stress in liver tissue, a potential mechanism of DILI.
-
Procedure:
-
At necropsy, collect a section of the liver and snap-freeze it in liquid nitrogen. Store at -80°C until analysis.
-
Prepare a liver homogenate from the frozen tissue.
-
Measure lipid peroxidation by quantifying Thiobarbituric Acid Reactive Substances (TBARS).[12]
-
Determine the activity of antioxidant enzymes such as Superoxide Dismutase (SOD) and Catalase (CAT).[12]
-
Measure the levels of reduced glutathione (GSH).
-
-
Data Analysis: Compare the levels of these markers between treated and control groups.
Quantitative Data Summary
The following tables summarize clinical data on liver enzyme elevation with this compound and preclinical data from a study on a different BTK inhibitor (acalabrutinib) in a mouse model of liver injury, as specific this compound animal toxicology data is not publicly available.
Table 1: Clinical Observations of Liver Enzyme Elevation with this compound
| Indication | Dosing | Observation | Reversibility | Source |
|---|---|---|---|---|
| Multiple Sclerosis | 75 mg BID | Increased ALT was one of the most common treatment-related adverse events. | Asymptomatic and reversible. | [3][4] |
| Multiple Sclerosis | N/A | Two cases of laboratory values suggestive of drug-induced liver injury. | Normalized after discontinuation. | [5] |
| RA, SLE, MS | Various | Higher rate of ALT and AST elevations compared to placebo. | Typically asymptomatic and reversible on withdrawal. |[1] |
Table 2: Representative Preclinical Data (Acalabrutinib in LPS/D-GaIN-induced Liver Injury in Mice)
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) | Liver Necrosis Score |
|---|---|---|---|
| Control | Low | Low | 0 |
| LPS/D-GaIN | Significantly Increased | Significantly Increased | High |
| LPS/D-GaIN + Acalabrutinib (6 mg/kg) | Significantly Reduced vs. LPS/D-GaIN | Significantly Reduced vs. LPS/D-GaIN | Reduced |
| LPS/D-GaIN + Acalabrutinib (12 mg/kg) | Significantly Reduced vs. LPS/D-GaIN | Significantly Reduced vs. LPS/D-GaIN | Reduced |
Data is illustrative based on findings reported for acalabrutinib.[13]
Visualizations
This compound Mechanism of Action
Potential Pathway of Drug-Induced Liver Injury
References
- 1. Characterisation of the safety profile of this compound in over 1000 patients from phase II clinical trials in multiple sclerosis, rheumatoid arthritis and systemic lupus erythematosus: an integrated safety analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Positive Phase II Data Further Highlights Clinical Proof of Concept for this compound, First Oral Bruton's Tyrosine Kinase (BTK) Inhibitor to Report Positive Phase II Clinical Results in MS [prnewswire.com]
- 4. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Merck’s BTK Inhibitor this compound Slapped with Partial Clinical Hold - BioSpace [biospace.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Reviews on the Hepatotoxicity of Tyrosine Kinase Inhibitors [ekjcp.org]
- 10. d-nb.info [d-nb.info]
- 11. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of Bruton tyrosine kinase by acalabrutinib dampens lipopolysaccharide/galactosamine-induced hepatic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Evobrutinib Technical Support Center: Mitigating Off-Target Effects in Cellular Assays
Welcome to the Evobrutinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of this compound in cellular assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on this compound's kinase selectivity to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly selective and covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and activation.[2][3] By irreversibly binding to BTK, this compound effectively blocks these processes. It also modulates the activity of myeloid cells, such as macrophages and microglia.[2][4]
Q2: What are the known off-target effects of this compound?
A2: this compound is designed for high selectivity to minimize off-target effects.[1][5] However, like all kinase inhibitors, it can interact with other kinases, especially at higher concentrations. In a screening panel of 267 kinases, at a concentration of 1 µM, this compound showed significant inhibition (>80%) of only two other kinases besides BTK: BMX and TEC. The IC50 for BMX was within 10-fold of that for BTK. In contrast, the first-generation BTK inhibitor ibrutinib inhibited 25 other kinases to a similar extent in the same assay. While this compound has a low potential for off-target related adverse effects, in clinical trials, some patients have experienced elevated liver enzymes, which could be an indirect consequence of off-target activity or patient-specific factors.[6][7]
Q3: How can I minimize off-target effects in my cellular assays?
A3: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine the optimal concentration of this compound for your specific cell type and assay through dose-response experiments.
-
Optimize incubation time: As this compound is a covalent inhibitor, prolonged incubation times may increase the likelihood of off-target interactions.
-
Use appropriate controls: Include control cell lines that do not express BTK to distinguish between on-target and off-target effects.
-
Confirm with secondary assays: Validate your findings using alternative methods or by assessing downstream signaling events specific to the intended target.
Q4: I am observing unexpected phenotypic changes in my cells treated with this compound. How can I determine if this is an off-target effect?
A4: To investigate unexpected cellular phenotypes:
-
Consult the kinase selectivity data: Refer to the provided table of this compound's kinase inhibition profile to see if any of the known off-targets could be responsible for the observed phenotype.
-
Use a less selective BTK inhibitor: Compare the effects of this compound with a broader-spectrum BTK inhibitor like Ibrutinib. If the phenotype is more pronounced with the less selective inhibitor, it is more likely to be an off-target effect.
-
Knockdown the suspected off-target kinase: Use siRNA or shRNA to reduce the expression of the suspected off-target kinase and see if this rescues the phenotype in the presence of this compound.
-
Perform a rescue experiment: If the off-target kinase has a known substrate, try to rescue the phenotype by providing an excess of the substrate.
Troubleshooting Guides
This section provides solutions to common problems encountered during cellular assays with this compound.
Western Blot for Phospho-BTK
| Problem | Possible Cause | Solution |
| Weak or no phospho-BTK signal | Insufficient cell stimulation. | Ensure optimal stimulation of the B-cell receptor (BCR) pathway. |
| Inactive this compound. | Use freshly prepared this compound solution for each experiment. | |
| Issues with antibody. | Use a validated phospho-specific BTK antibody and optimize the antibody concentration. | |
| Phosphatase activity. | Include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of BTK. | |
| High background | Non-specific antibody binding. | Block the membrane with 5% BSA in TBST instead of milk, as milk contains phosphoproteins that can cause background.[8] Increase the number and duration of wash steps. |
| High concentration of secondary antibody. | Titrate the secondary antibody to the lowest concentration that gives a good signal. | |
| Inconsistent results | Variation in cell density or stimulation. | Ensure consistent cell seeding density and uniform stimulation across all wells. |
| Loading inaccuracies. | Normalize the amount of protein loaded for each sample and use a loading control like total BTK or a housekeeping protein.[9] |
B-Cell Activation Assay (Flow Cytometry for CD69)
| Problem | Possible Cause | Solution |
| Weak CD69 signal | Suboptimal B-cell stimulation. | Titrate the concentration of the stimulating agent (e.g., anti-IgD) and optimize the stimulation time.[10] |
| Low cell viability. | Use fresh, healthy cells and handle them gently to maintain viability.[11][12] | |
| Instrument settings not optimized. | Ensure the laser and filter settings on the flow cytometer are appropriate for the fluorochrome used.[7] | |
| High background staining | Non-specific antibody binding to Fc receptors. | Block Fc receptors with an appropriate blocking agent before adding the primary antibody.[11] |
| Dead cells binding the antibody. | Use a viability dye to exclude dead cells from the analysis.[12] | |
| Inadequate washing. | Increase the number of wash steps to remove unbound antibody.[7] | |
| Cell clumping | High cell density. | Reduce the cell concentration and gently vortex the samples before analysis. |
| Presence of DNA from dead cells. | Add DNase to the cell suspension to break down DNA from dead cells. |
Quantitative Data: this compound Kinase Selectivity
The following table summarizes the inhibitory activity of this compound against a panel of 267 kinases.
| Kinase | % Inhibition at 1 µM this compound | IC50 (nM) |
| BTK | >90% | 0.8 |
| BMX | >90% | ~8 |
| TEC | >80% | Not reported |
| TXK | ~36% | Not reported |
| RSK1 | ~31% | Not reported |
| PAK3 | ~30% | Not reported |
| Her4 | ~29% | Not reported |
Data sourced from Haselmayer et al., 2019.
Experimental Protocols
Protocol 1: Western Blot for Phospho-BTK (pY223)
This protocol is adapted from standard western blotting procedures for detecting phosphorylated proteins.[8]
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody (anti-phospho-BTK Y223)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Culture and treat cells with this compound and/or a B-cell receptor agonist as required.
-
Wash cells with ice-old PBS and lyse with ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., total BTK or a housekeeping protein).
-
Protocol 2: B-Cell Activation Assay by Flow Cytometry (CD69 Expression)
This protocol is based on standard methods for assessing B-cell activation.[3][10]
Materials:
-
Whole blood or isolated peripheral blood mononuclear cells (PBMCs)
-
B-cell receptor agonist (e.g., anti-IgD)
-
This compound
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (anti-CD19, anti-CD69)
-
Viability dye
-
Fc receptor blocking solution
-
Red blood cell lysis buffer (for whole blood)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
If using whole blood, collect in heparinized tubes. If using PBMCs, isolate by density gradient centrifugation.
-
Pre-incubate cells with different concentrations of this compound for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with a B-cell receptor agonist (e.g., anti-IgD) for 18-24 hours. Include an unstimulated control.
-
-
Staining:
-
Wash the cells with FACS buffer.
-
Block Fc receptors for 10 minutes.
-
Stain with a viability dye according to the manufacturer's instructions.
-
Stain with fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies for 30 minutes on ice, protected from light.
-
-
Lysis (for whole blood):
-
If using whole blood, lyse red blood cells using a lysis buffer.
-
-
Acquisition:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
-
Analysis:
-
Gate on live, single cells.
-
Identify the B-cell population based on CD19 expression.
-
Determine the percentage of CD69-positive cells within the B-cell gate.
-
Visualizations
Caption: this compound's on-target effect on the BCR signaling pathway.
Caption: Potential off-target modulation of the TLR4 pathway by this compound.
Caption: General experimental workflow for assessing this compound's effects.
References
- 1. This compound mitigates neuroinflammation after ischemic stroke by targeting M1 microglial polarization via the TLR4/Myd88/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety results after >3.5 years of treatment with the Bruton’s tyrosine kinase inhibitor this compound in relapsing multiple sclerosis: Long-term follow-up of a Phase II randomised clinical trial with a cerebrospinal fluid sub-study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. charcot-ms.org [charcot-ms.org]
- 5. Safety, Tolerability, Pharmacokinetics, Target Occupancy, and Concentration‐QT Analysis of the Novel BTK Inhibitor this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. Whole blood B cell activation [sanquin.org]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. biocompare.com [biocompare.com]
Technical Support Center: Evobrutinib In-Vivo Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with evobrutinib. The focus is on improving its bioavailability for in-vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is an orally administered, potent, and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway.[1][2] Like many kinase inhibitors, this compound is a poorly water-soluble compound, which can lead to low and variable oral bioavailability.[3][4] Preclinical studies in mice and rats have shown its oral bioavailability to be low to moderate, primarily limited by first-pass metabolism in the liver.[1] Overcoming this challenge is critical for achieving consistent and effective drug exposure in in-vivo experiments.
Q2: What are the known physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C25H27N5O2 | [5] |
| Molecular Weight | 429.51 g/mol | [3][6] |
| Aqueous Solubility | Insoluble | [3] |
| DMSO Solubility | 55 - 86 mg/mL | [1][3] |
| Computed XLogP3 | 3.1 | [5] |
Q3: How does food intake affect the bioavailability of this compound?
In human clinical studies, the administration of this compound with food has been shown to increase its bioavailability by approximately 49% to 50%.[4][7] While this is observed in humans, it highlights the sensitivity of this compound absorption to gastrointestinal conditions, a factor that researchers should consider in their preclinical study designs.
Troubleshooting Guide: Formulation Issues
This guide addresses common problems encountered when preparing this compound for in-vivo administration.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound upon addition to aqueous vehicles. | This compound is poorly soluble in water. | Utilize a co-solvent system. A common and effective approach is to first dissolve this compound in a small amount of an organic solvent like DMSO and then slowly add it to the aqueous vehicle containing solubilizing agents such as PEG300 and a surfactant like Tween-80. Gentle heating and/or sonication can also aid in dissolution.[8] |
| Inconsistent drug exposure between experimental animals. | Poor formulation homogeneity or instability. | Ensure the formulation is a clear, homogenous solution or a stable, uniform suspension. For suspension formulations using agents like carboxymethylcellulose (CMC-Na), ensure consistent particle size and thorough mixing before each administration. Prepare fresh formulations regularly to avoid degradation. |
| Low or variable plasma concentrations in pharmacokinetic studies. | Inefficient absorption from the gastrointestinal tract. | Consider using bioavailability-enhancing excipients. These can include surfactants (e.g., Tween-80), cyclodextrins (e.g., SBE-β-CD), or lipid-based formulations like corn oil.[6] These agents can improve solubility and/or facilitate absorption. |
| Toxicity or adverse events in study animals. | Vehicle-related toxicity. | The concentration of organic solvents like DMSO should be kept to a minimum. The provided DMSO/PEG300/Tween-80/Saline formulation uses 10% DMSO and has been reported to be tolerable in rodents.[6][9] If toxicity is suspected, consider alternative formulations with lower solvent concentrations or different excipients. |
Experimental Protocols
Below are detailed protocols for preparing common this compound formulations for oral gavage in rodents.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This is a widely used co-solvent system for poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous[3]
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
Procedure (for a 1 mL working solution):
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile microcentrifuge tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is uniform.
-
Add 50 µL of Tween-80 and mix again until the solution is clear and homogenous.
-
Slowly add 450 µL of saline to the mixture while vortexing to bring the final volume to 1 mL.
-
The final concentration of this compound will be 2.08 mg/mL.[6] This formulation should result in a clear solution.[6]
Protocol 2: Sulfobutylether-β-cyclodextrin (SBE-β-CD) Formulation
Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD
-
Sterile saline (0.9% NaCl)
Procedure (for a 1 mL working solution):
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile microcentrifuge tube, add 100 µL of the this compound DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD solution to the tube and mix thoroughly.
-
The final concentration of this compound will be 2.08 mg/mL.[6] This should yield a clear solution.[6]
Protocol 3: Corn Oil Suspension
Lipid-based formulations can sometimes improve the oral absorption of lipophilic drugs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
Procedure (for a 1 mL working solution):
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile microcentrifuge tube, add 100 µL of the this compound DMSO stock solution.
-
Add 900 µL of corn oil to the tube and mix thoroughly to create a uniform suspension.
-
The final concentration of this compound will be 2.08 mg/mL.[6] Note that this will be a suspension, not a clear solution. It is important to ensure the suspension is homogenous before each administration.
In-Vivo Study Design Example
This section provides an example of an in-vivo study design for this compound, based on published literature.
| Parameter | Description |
| Animal Model | Female Lewis rats with semi-established type II collagen-induced arthritis.[6] |
| Dosing Regimen | 0.3, 1, 3, 10, or 30 mg/kg, administered once daily for 11 days.[6] |
| Administration Route | Oral gavage.[6] |
| Vehicle Formulation | A common vehicle for such studies is 20% hydroxypropyl beta-cyclodextrin (HP-β-CD) in a 50 mM citrate buffer (pH 3).[10] Alternatively, the DMSO/PEG300/Tween-80/Saline formulation can be used.[6] |
Visualizations
BTK Signaling Pathway
The following diagram illustrates the central role of Bruton's tyrosine kinase (BTK) in the B-cell receptor (BCR) signaling cascade, which is the target of this compound.
Caption: Simplified BTK signaling pathway inhibited by this compound.
Experimental Workflow for Formulation and In-Vivo Testing
This diagram outlines a logical workflow for developing and testing an this compound formulation for in-vivo studies.
References
- 1. This compound | BTK | TargetMol [targetmol.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C25H27N5O2 | CID 71479709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a covalent Bruton’s tyrosine kinase inhibitor: Mass balance, elimination route, and metabolism in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor this compound in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Evobrutinib functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Evobrutinib. The information is designed to help interpret unexpected results and refine experimental approaches.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an oral, highly selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2] BTK is a crucial enzyme in the signaling pathways of various immune cells, including B lymphocytes and myeloid cells like macrophages.[1][3] By binding to BTK, this compound blocks its activity, thereby inhibiting primary B cell responses such as proliferation, antibody and cytokine release, and modulating the activation of macrophages and microglia.[4][5][6] This mechanism is thought to suppress the pathological immune responses seen in autoimmune diseases.[1][4]
Q2: Which signaling pathways is this compound known to inhibit?
This compound primarily targets the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, survival, and activation.[2] It also inhibits Fc receptor–mediated signaling.[2] Additionally, preclinical studies suggest this compound can mitigate neuroinflammation by inhibiting M1 microglial polarization through the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway.[7]
Diagram: this compound's Primary Signaling Pathway Inhibition
Caption: Simplified signaling pathways inhibited by this compound.
Q3: What were the key outcomes of the Phase III clinical trials for this compound in Multiple Sclerosis (MS)?
Section 2: Troubleshooting Unexpected Efficacy Results
Q: My IC50 value for this compound is significantly higher than published values. What are the potential causes?
A: Discrepancies in IC50 values can arise from several factors. Refer to the troubleshooting workflow and table below.
Diagram: Troubleshooting High IC50 Values
Caption: Workflow for troubleshooting unexpectedly high IC50 results.
Potential Causes for IC50 Discrepancies:
| Category | Potential Issue | Recommended Action |
| Compound | Degradation of this compound stock solution. | Prepare fresh stock in DMSO. This compound is known to be metabolized via multiple pathways, suggesting potential instability under certain conditions.[2] |
| Inaccurate initial concentration. | Verify the concentration of your stock solution using a reliable method. | |
| Assay Protocol | Incubation Time: Insufficient pre-incubation time for this compound to bind to BTK before cell stimulation. | Published functional assays often use a 60-minute pre-incubation period.[2] Ensure adequate time for this irreversible inhibitor to act. |
| Stimulant Concentration: The concentration of the stimulant (e.g., anti-IgM) may be too high, overriding the inhibitory effect. | Perform a dose-response curve for your stimulant to determine an optimal concentration (e.g., EC80) for your assay. | |
| Assay Duration: this compound's effect might diminish over long incubation periods (e.g., >24 hours) due to compound metabolism or BTK protein turnover. | Clinical data shows that twice-daily dosing was required to maintain high BTK occupancy, suggesting a limited duration of action.[5][14] Consider assay endpoints at earlier time points (e.g., 16-24 hours).[2] | |
| Cell System | Cell Type: Different cell lines (e.g., THP-1) and primary cells (e.g., PBMCs) will have different sensitivities.[2] | Ensure you are comparing your results to data from a comparable cell system. IC50 values of 0.061 µM in THP-1 cells and 0.32 µM in primary B cells have been reported.[2] |
| Cell Health: Unhealthy or high-passage number cells can exhibit altered signaling responses. | Use low-passage cells and ensure high viability (>95%) before starting the experiment. | |
| BTK Expression/Mutation: Low BTK expression or mutations in the BTK gene (e.g., at the C481 binding site) can confer resistance.[15] | While unlikely in standard cell lines, this is a known resistance mechanism for BTK inhibitors.[15] Confirm BTK expression if results are consistently anomalous. |
Q: Why am I observing a lack of effect or even an increase in a specific downstream marker, despite confirming BTK inhibition?
A: This could indicate the activation of a compensatory signaling pathway or an off-target effect. BTK inhibitors, even highly selective ones, can have unintended effects.[16]
-
Pathway Redundancy: Cells may upregulate alternative pathways to compensate for BTK blockade. Consider measuring the phosphorylation status of other kinases in the same pathway or related pathways to investigate this.
-
Off-Target Effects: While this compound is highly selective, it may interact with other kinases.[7][17] Some off-target effects of first-generation BTK inhibitors are known to impact kinases like EGFR, which can affect cell proliferation and rash development.[18][19] While this compound is improved, unexpected effects could stem from minor off-target activity. A broad kinase screen or phosphoproteomics analysis could help identify such effects.
-
Cell-Type Specificity: The role of BTK can vary between different immune cell subsets. This compound is designed to inhibit B cells and macrophages but not directly affect T cells.[4] Ensure your experimental system isolates the cell type of interest or that you are using markers specific to the expected target cells.
Section 3: Investigating Potential Cytotoxicity and Off-Target Effects
Q: We are observing unexpected levels of cell death in our cultures treated with this compound. Is this expected?
A: Significant cytotoxicity is not the primary mechanism of action. This compound is intended to modulate cell function, not induce widespread cell death.[5] However, adverse events in clinical trials, including elevations in liver enzymes, suggest a potential for cell-specific toxicity.[3][8][11][12][20]
Troubleshooting Steps:
-
Confirm with a Standard Cytotoxicity Assay: Use a reliable method like an LDH release assay or a viability dye (e.g., Propidium Iodide) coupled with flow cytometry to quantify cell death across a dose range.
-
Evaluate Caspase Activation: To determine if cell death is apoptotic, measure the activity of key caspases (e.g., Caspase-3/7).
-
Test in Different Cell Types: Compare the cytotoxic effect in your primary cell type against a control cell line known to have low BTK expression. This can help differentiate between on-target (BTK-dependent) and off-target toxicity.
-
Investigate Hepatotoxicity In Vitro: Given the clinical safety signals, if you are working with liver cells (e.g., HepG2), assess for signs of toxicity. Monitor liver enzyme release (ALT, AST) into the culture medium and perform cell viability assays. The clinical cases of elevated liver enzymes were asymptomatic and resolved after treatment cessation.[3][8]
Section 4: Experimental Protocols
Protocol 1: B-Cell Activation Assay by CD69 Expression
This protocol assesses this compound's ability to inhibit B-cell activation by measuring the upregulation of the surface marker CD69 following stimulation.
-
Cell Preparation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Plating: Resuspend PBMCs in complete RPMI-1640 media and plate at a density of 2 x 10^5 cells/well in a 96-well U-bottom plate.
-
Compound Pre-incubation: Prepare serial dilutions of this compound (and vehicle control, e.g., 0.1% DMSO) and add them to the cells. Incubate for 60 minutes at 37°C.[2]
-
Stimulation: Add a pre-determined optimal concentration of goat F(ab')2 anti-human IgM to stimulate the B-cell receptor.
-
Incubation: Incubate the plate overnight (16-18 hours) at 37°C, 5% CO2.[2]
-
Staining: Wash the cells and stain with fluorescently-conjugated antibodies against CD19 (to identify B cells) and CD69 (activation marker).
-
Data Acquisition: Analyze the cells using a flow cytometer.
-
Analysis: Gate on the CD19+ population and quantify the percentage of CD69+ cells or the mean fluorescence intensity (MFI) of CD69. Calculate the IC50 of this compound based on the inhibition of CD69 upregulation compared to the vehicle-treated, stimulated control.
Protocol 2: Cytokine Release Assay from THP-1 Monocytes
This protocol measures the inhibition of FcγR-induced IL-8 production in a human monocytic cell line.
-
Cell Differentiation: Culture THP-1 cells in complete RPMI-1640 media. Differentiate the cells by treating with Vitamin D3 for 24-48 hours.
-
Plating: Plate the differentiated THP-1 cells in a 96-well flat-bottom plate.
-
Compound Pre-incubation: Add serial dilutions of this compound or vehicle control to the cells and pre-incubate for 60 minutes at 37°C.
-
Stimulation: Stimulate the cells by adding aggregated human IgG to activate Fc-gamma receptors (FcγR).
-
Incubation: Incubate for 24 hours at 37°C to allow for cytokine production and release.[2]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of IL-8 in the supernatant using a suitable method like ELISA or HTRF assay.[2]
-
Analysis: Calculate the IC50 of this compound based on the inhibition of IL-8 production.
Section 5: Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Cell Line / System | Assay Type | Measured Endpoint | Incubation Time | Reported IC50 |
| Cell-free | Biochemical Assay | BTK Kinase Activity | N/A | 37.9 nM[2] |
| Human THP-1 cells | Functional Assay | FcγR-induced IL-8 production | 24 hours | 0.061 µM[2] |
| Human PBMCs | Functional Assay | Anti-IgM-stimulated CD69 expression | Overnight | 0.061 µM[2] |
| Human B-cells | Functional Assay | Anti-IgM/IL-4-stimulated CD69 expression | 16 hours | 0.32 µM[2] |
Table 2: Summary of Key Phase III Clinical Trial Efficacy Results (evolutionRMS 1 & 2)
| Parameter | This compound Group | Teriflunomide Group | Outcome |
| Annualized Relapse Rate (ARR) - evolutionRMS1 | 0.11 | 0.11 | No significant difference[8] |
| Annualized Relapse Rate (ARR) - evolutionRMS2 | 0.15 | 0.14 | No significant difference[8] |
| Serious Adverse Events | 7.5% | 5.6% | Higher incidence with this compound[12] |
| Liver Enzyme Elevations (≥5x ULN) | 5.0% | <1% | More common with this compound[12] |
References
- 1. merckneurology.com [merckneurology.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | MS Trust [mstrust.org.uk]
- 4. This compound to Demonstrate Reduction of a Key Biomarker [merckgroup.com]
- 5. Efficacy and safety results after >3.5 years of treatment with the Bruton’s tyrosine kinase inhibitor this compound in relapsing multiple sclerosis: Long-term follow-up of a Phase II randomised clinical trial with a cerebrospinal fluid sub-study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Merck Provides Update on Phase III Results for this compound in Relapsing Multiple Sclerosis [merckgroup.com]
- 7. This compound mitigates neuroinflammation after ischemic stroke by targeting M1 microglial polarization via the TLR4/Myd88/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurologylive.com [neurologylive.com]
- 9. nationalmssociety.org [nationalmssociety.org]
- 10. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 11. msaustralia.org.au [msaustralia.org.au]
- 12. Safety and efficacy of this compound in relapsing multiple sclerosis (evolutionRMS1 and evolutionRMS2): two multicentre, randomised, double-blind, active-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Determination of a clinically effective this compound dose: Exposure–response analyses of a phase II relapsing multiple sclerosis study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ajmc.com [ajmc.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Frontiers | Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
Technical Support Center: Evobrutinib Resistance in Long-Term Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to Evobrutinib in long-term cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, helping you identify the cause of resistance and suggesting corrective actions.
Issue 1: Decreased Cell Death or Growth Inhibition After Prolonged this compound Treatment
You observe that your cell line, which was initially sensitive to this compound, now shows reduced responsiveness, characterized by increased proliferation or survival at concentrations that were previously cytotoxic.
Possible Causes and Solutions:
-
Acquired Mutations: The most common mechanism for acquired resistance to covalent BTK inhibitors like this compound is the emergence of mutations in the BTK gene, particularly at the Cys481 binding site.[1] Mutations in downstream signaling molecules like Phospholipase Cγ2 (PLCγ2) can also lead to resistance.[1][2][3]
-
Drug Efflux: Increased expression of drug efflux pumps (e.g., ABC transporters) can reduce the intracellular concentration of this compound.
-
Activation of Bypass Signaling Pathways: Cells may activate alternative survival pathways to compensate for BTK inhibition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased this compound efficacy.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Sensitive vs. Resistant Cells
| Cell Line | IC50 (nM) | Fold Change |
| Parental (Sensitive) | 15.8 | - |
| Resistant Subclone | 250 | 15.8 |
Data is illustrative and will vary by cell line and experimental conditions. A significant increase in the IC50 value confirms the development of resistance.
Table 2: Hypothetical Protein Expression Changes in Resistant Cells
| Protein | Parental Cells (Relative Expression) | Resistant Cells (Relative Expression) |
| Total BTK | 1.0 | 1.1 |
| p-BTK (Y223) | 0.2 (with this compound) | 0.9 (with this compound) |
| Total PLCγ2 | 1.0 | 1.0 |
| p-PLCγ2 | 0.3 (with this compound) | 0.8 (with this compound) |
This table illustrates a scenario where BTK phosphorylation is not inhibited by this compound in resistant cells, suggesting a binding site mutation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly selective, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).[4] It forms a covalent bond with the cysteine residue at position 481 (Cys481) in the active site of BTK, which blocks its kinase activity.[5] This inhibition disrupts B-cell receptor (BCR) and Fc receptor-mediated signaling pathways, which are crucial for the activation and function of B-cells and myeloid cells like microglia.[4][6]
References
- 1. "Resistance Mechanisms for the Bruton's Tyrosine Kinase Inhibitor Ibrut" by J. A. Woyach, R. R. Furman et al. [academicworks.medicine.hofstra.edu]
- 2. A Review of Resistance Mechanisms to Bruton's Kinase Inhibitors in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to Noncovalent Bruton's Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor this compound in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficacy and safety results after >3.5 years of treatment with the Bruton’s tyrosine kinase inhibitor this compound in relapsing multiple sclerosis: Long-term follow-up of a Phase II randomised clinical trial with a cerebrospinal fluid sub-study - PMC [pmc.ncbi.nlm.nih.gov]
Evobrutinib Technical Support Center: A Guide for Preclinical MS Research
Welcome to the Evobrutinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in preclinical models of Multiple Sclerosis (MS). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the context of MS?
This compound (M2951) is an oral, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a key enzyme in the signaling pathways of B cells and myeloid cells, such as macrophages and microglia.[1][3][4] In MS, these cells are implicated in the inflammatory cascade that leads to demyelination and neurodegeneration.[4] By inhibiting BTK, this compound is designed to modulate the activation and function of B cells and myeloid cells, thereby reducing the autoimmune response.[1][3][4][5] Preclinical studies have shown that this compound can attenuate the antigen-presenting capacity of B cells and the generation of encephalitogenic T cells.[5]
Q2: Which preclinical models of MS are most relevant for studying this compound?
The most commonly used models are different forms of Experimental Autoimmune Encephalomyelitis (EAE). The choice of model depends on the specific aspect of MS being investigated:
-
MOG35-55-induced EAE in C57BL/6 mice: This model typically induces a chronic, progressive disease course, which is useful for studying aspects of neurodegeneration and long-term disability.[3][4]
-
PLP139-151-induced EAE in SJL/J mice: This model often results in a relapsing-remitting disease course, which more closely mimics the most common form of human MS.[5][6] This model is also noted for the involvement of B cells in forming tertiary lymphoid structures in the central nervous system.[7]
Q3: What is the recommended dosing and administration route for this compound in mouse EAE models?
This compound is administered orally, typically via gavage.[8][9] Preclinical studies have reported a range of effective doses, commonly between 1 mg/kg and 10 mg/kg, administered once or twice daily.[9][10] The optimal dose will depend on the specific EAE model and the experimental design (prophylactic vs. therapeutic). Dose-dependent effects on disease severity have been observed.[10]
Q4: What are the expected outcomes of this compound treatment in EAE models?
Successful treatment with this compound in EAE models has been shown to:
-
Ameliorate meningeal inflammation.[12]
-
Decrease immune cell infiltration into the central nervous system.
-
Reduce demyelination.[10]
Troubleshooting Guide
Issue 1: Inconsistent or no therapeutic effect of this compound is observed.
-
Possible Cause 1: Suboptimal Dosing.
-
Troubleshooting: Ensure the dose of this compound is within the effective range reported in the literature (typically 1-10 mg/kg for mice).[9][10] Consider performing a dose-response study to determine the optimal dose for your specific EAE model and induction protocol. The timing of treatment initiation (prophylactic vs. therapeutic) can also significantly impact outcomes.[13]
-
-
Possible Cause 2: Issues with Drug Formulation or Administration.
-
Troubleshooting: this compound is typically formulated for oral gavage. Ensure the vehicle used is appropriate and does not degrade the compound. Confirm the accuracy and consistency of your oral gavage technique to ensure proper delivery.
-
-
Possible Cause 3: Variability in EAE Induction.
-
Troubleshooting: EAE induction can be highly variable. Ensure consistency in the preparation of the antigen emulsion, the injection technique, and the health and genetic background of the mice. Use a standardized EAE scoring system and ensure scorers are blinded to the treatment groups to minimize bias.[14]
-
Issue 2: High variability in EAE scores within the this compound-treated group.
-
Possible Cause 1: Inconsistent Drug Administration.
-
Troubleshooting: As with a lack of therapeutic effect, inconsistent oral gavage can lead to variable drug exposure and, consequently, variable EAE scores. Re-evaluate and standardize your administration technique.
-
-
Possible Cause 2: Biological Variability.
-
Troubleshooting: EAE is a complex biological model with inherent variability. Increase the number of animals per group to improve statistical power. Carefully monitor and record the disease course for each animal to identify any patterns or outliers.
-
Issue 3: Unexpected adverse effects are observed in treated animals.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting: While this compound is highly selective for BTK, off-target effects are a remote possibility.[2] Monitor animals closely for any signs of toxicity. If unexpected adverse events occur, consider reducing the dose or consulting the manufacturer's safety information.
-
-
Possible Cause 2: Complications from Oral Gavage.
-
Troubleshooting: Improper oral gavage technique can cause injury or stress to the animals, which can impact their health and the experimental outcomes. Ensure all personnel are properly trained in this technique.
-
Experimental Protocols
Protocol 1: MOG35-55-Induced EAE in C57BL/6 Mice (Chronic Model)
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Antigen Emulsion Preparation:
-
Dissolve MOG35-55 peptide in sterile phosphate-buffered saline (PBS) at a concentration of 2 mg/mL.
-
Prepare Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra at a concentration of 4 mg/mL.
-
Create a 1:1 emulsion of the MOG35-55 solution and CFA by drawing the mixture into and expelling it from a glass syringe until a thick, stable emulsion is formed.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion subcutaneously at two sites on the flank (total volume of 200 µL per mouse).
-
-
Pertussis Toxin Administration:
-
On day 0 and day 2 post-immunization, inject 200 ng of pertussis toxin in 200 µL of sterile PBS intraperitoneally.
-
-
This compound Treatment:
-
Prophylactic: Begin daily oral gavage of this compound (e.g., 10 mg/kg) or vehicle control starting from day 0 or a few days prior to immunization.
-
Therapeutic: Begin daily oral gavage of this compound or vehicle control at the onset of clinical signs (typically around day 10-14).
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization, using a standardized 0-5 scoring scale.
-
Protocol 2: PLP139-151-Induced EAE in SJL/J Mice (Relapsing-Remitting Model)
-
Animals: Female SJL/J mice, 8-12 weeks old.
-
Antigen Emulsion Preparation:
-
Dissolve PLP139-151 peptide in sterile PBS at a concentration of 1 mg/mL.
-
Prepare CFA with Mycobacterium tuberculosis H37Ra at 4 mg/mL.
-
Emulsify the PLP139-151 solution with CFA in a 1:1 ratio as described above.
-
-
Immunization (Day 0):
-
Inject 100 µL of the emulsion subcutaneously at two sites on the flank.
-
-
This compound Treatment:
-
Follow a similar prophylactic or therapeutic dosing regimen as described for the MOG-EAE model.
-
-
Clinical Scoring:
-
Monitor and score the mice daily from day 7 post-immunization. Be prepared to monitor for an extended period to observe relapses.
-
Quantitative Data Summary
| Parameter | MOG35-55 EAE (C57BL/6) | PLP139-151 EAE (SJL/J) | Reference |
| Typical Onset | 10-14 days | 10-15 days | [3],[5] |
| Disease Course | Chronic-progressive | Relapsing-remitting | [4],[5] |
| Antigen Dose | 100-200 µ g/mouse | 50-100 µ g/mouse | [3],[6] |
| Pertussis Toxin | Required (e.g., 200 ng on day 0 & 2) | Optional (can increase severity of first wave) | [3],[5] |
| This compound Dose | 1-10 mg/kg/day (oral) | 1-10 mg/kg/day (oral) | [10],[9] |
Visualizations
References
- 1. Determination of a clinically effective this compound dose: Exposure-response analyses of a phase II relapsing multiple sclerosis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Inhibition of Bruton’s tyrosine kinase interferes with pathogenic B-cell development in inflammatory CNS demyelinating disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruton’s tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor this compound in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of a clinically effective this compound dose: Exposure–response analyses of a phase II relapsing multiple sclerosis study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neurologylive.com [neurologylive.com]
- 9. Discovery of this compound: An Oral, Potent, and Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor for the Treatment of Immunological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. neurology.org [neurology.org]
- 13. This compound, a covalent Bruton’s tyrosine kinase inhibitor: Mass balance, elimination route, and metabolism in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety results after >3.5 years of treatment with the Bruton’s tyrosine kinase inhibitor this compound in relapsing multiple sclerosis: Long-term follow-up of a Phase II randomised clinical trial with a cerebrospinal fluid sub-study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of CNS Penetration: Evobrutinib vs. Fenebrutinib
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of multiple sclerosis (MS), owing to its role in the activation of B cells and myeloid cells, both of which are implicated in the inflammatory and neurodegenerative processes of the disease. The efficacy of BTK inhibitors in the central nervous system (CNS) is contingent on their ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations to engage their target. This guide provides a comparative analysis of the CNS penetration of two leading BTK inhibitors, evobrutinib and fenebrutinib, supported by available preclinical and clinical data.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the CNS penetration and potency of this compound and fenebrutinib.
| Parameter | This compound | Fenebrutinib | Species | Study Type | Source(s) |
| Mean CSF Concentration | 3.21 ng/mL | 43.1 ng/mL | Human (RMS patients) | Clinical Phase II | [1][2] |
| Free Plasma Concentration | 5.5 ng/mL | Not Reported | Human (RMS patients) | Clinical Phase II | [1] |
| CSF/Free Plasma Ratio | ~58% | Not Reported | Human (RMS patients) | Clinical Phase II | [1] |
| Cellular IC50 (pBTK) | Not Reported | 7.5 ng/mL | Human (whole blood) | Clinical Phase II | [2] |
| Cellular IC50 (CD69) | Not Reported | 5.3 ng/mL | Human (whole blood) | Clinical Phase II | [2] |
| Cellular IC50 (CD63) | Not Reported | 10.0 ng/mL | Human (whole blood) | Clinical Phase II | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological and experimental frameworks, the following diagrams have been generated.
References
Evobrutinib vs. Teriflunomide in Relapsing MS: A Comparative Analysis of Phase III Clinical Trial Data
A head-to-head comparison of the investigational Bruton's tyrosine kinase (BTK) inhibitor, evobrutinib, and the established oral therapy, teriflunomide, in the treatment of relapsing multiple sclerosis (MS) has demonstrated a lack of superior efficacy for this compound.[1][2][3] The two large-scale, multinational Phase III clinical trials, known as evolutionRMS1 and evolutionRMS2, failed to meet their primary endpoint of reducing the annualized relapse rate (ARR) in patients treated with this compound compared to those receiving teriflunomide.[4] This guide provides a detailed comparison of the efficacy and safety data from these pivotal trials, along with an overview of the experimental protocols and the distinct mechanisms of action of both drugs.
Efficacy Outcomes: No Significant Difference in Relapse Rates
The primary objective of the evolutionRMS1 and evolutionRMS2 trials was to demonstrate the superiority of this compound over teriflunomide in reducing the ARR in individuals with relapsing MS over a period of up to 156 weeks.[1] However, the results indicated that this compound did not achieve this goal.[2][4] Both treatment groups exhibited similarly low relapse rates throughout the duration of the studies.[1][2]
Secondary endpoints, including disability progression, the number of new MRI lesions, and measures of inflammation, also showed no significant differences between the this compound and teriflunomide treatment arms.[1]
Quantitative Efficacy Data
| Efficacy Endpoint | evolutionRMS1 | evolutionRMS2 |
| Annualized Relapse Rate (ARR) | ||
| This compound | 0.11[4] | 0.15[4] |
| Teriflunomide | 0.11[4] | 0.14[4] |
| Disability Progression | Similar between treatment groups[1] | Similar between treatment groups[1] |
| New MRI Lesions | Similar between treatment groups[1] | Similar between treatment groups[1] |
Safety and Tolerability Profile
The overall safety and tolerability profiles of this compound were generally consistent with previous Phase II findings.[4] However, a notable concern emerged regarding liver-related side effects. Serious adverse events, particularly elevated liver enzymes, were more frequently observed in the this compound group.[1] These events were reported to have resolved upon discontinuation of the treatment.[1] The most commonly reported side effect in both treatment groups was COVID-19, followed by increased liver enzymes and headaches.[1]
Key Safety Findings
| Adverse Event | This compound Group | Teriflunomide Group |
| Serious Side Effects | More frequent[1] | Less frequent[1] |
| High Liver Enzymes | More frequent[1] | Less frequent[1] |
| Most Common Side Effect | COVID-19[1] | COVID-19[1] |
Experimental Protocols
The evolutionRMS1 and evolutionRMS2 trials were two identically designed, multinational, multicenter, randomized, double-blind, double-dummy, active-controlled Phase III studies.[4][5]
Study Population: The trials enrolled patients with relapsing forms of MS, including relapsing-remitting MS and secondary progressive MS with relapses.[4] A total of 1,143 patients were assigned to the this compound group and 1,147 to the teriflunomide group across both studies.[1]
Treatment Regimen:
-
This compound Group: Received this compound 45mg twice daily, along with a once-daily oral placebo.[4]
-
Teriflunomide Group: Received teriflunomide 14mg once daily, along with a twice-daily oral placebo.[4]
Duration: The treatment period extended for up to 156 weeks.[1][4]
Primary Endpoint: The primary outcome measure was the annualized relapse rate (ARR).[4]
Secondary Endpoints: Key secondary endpoints included time to disability progression and various MRI measures of disease activity.[1]
Mechanisms of Action
This compound and teriflunomide exert their therapeutic effects in MS through distinct molecular pathways.
This compound: As a Bruton's tyrosine kinase (BTK) inhibitor, this compound targets B cells, which are key players in the inflammatory processes of MS.[1][6] BTK is a crucial enzyme for the survival and activation of B cells.[6] By blocking BTK, this compound is designed to modulate B cell responses, including their proliferation and the release of antibodies and cytokines.[4] It is also thought to impact myeloid cells like macrophages and microglia.[4][6] A key feature of BTK inhibitors is their ability to cross the blood-brain barrier, potentially allowing them to target immune cells within the central nervous system.[1]
Teriflunomide: Teriflunomide is an immunomodulatory drug that works by inhibiting dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme involved in the de novo synthesis of pyrimidines.[7][8] Pyrimidines are essential building blocks for DNA and RNA.[8] By blocking this pathway, teriflunomide selectively and reversibly reduces the proliferation of activated T and B lymphocytes, which are rapidly dividing cells implicated in the autoimmune attacks in MS.[7][8] This mechanism is not thought to cause widespread immune suppression.[7]
Conclusion
The Phase III evolutionRMS trials concluded that this compound did not offer a superior clinical benefit over the established oral MS therapy, teriflunomide, in terms of reducing relapse rates or impacting other key disease activity markers.[1][2] Furthermore, the safety profile of this compound raised concerns due to a higher incidence of liver-related adverse events.[1] These findings do not support the use of this compound as a treatment for relapsing multiple sclerosis at this time.[5] The results from these trials, while disappointing for the development of this specific BTK inhibitor, contribute valuable data to the ongoing research into novel therapeutic strategies for MS.
References
- 1. msaustralia.org.au [msaustralia.org.au]
- 2. nationalmssociety.org [nationalmssociety.org]
- 3. mssociety.org.uk [mssociety.org.uk]
- 4. 2023-12-05 Merck KGaA, Darmstadt, Germany Provides Update on Phase III Results for this compound in Relapsing Multiple Sclerosis [emdserono.com]
- 5. Safety and efficacy of this compound in relapsing multiple sclerosis (evolutionRMS1 and evolutionRMS2): two multicentre, randomised, double-blind, active-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | MS Trust [mstrust.org.uk]
- 7. Teriflunomide and its mechanism of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Teriflunomide? [synapse.patsnap.com]
Evobrutinib's Impact on Neurofilament Light Chain Levels: A Comparative Analysis
A deep dive into the experimental data and mechanistic pathways shows evobrutinib's potential in modulating a key biomarker of neuro-axonal damage in multiple sclerosis.
Neurofilament light chain (NfL), a protein released into the cerebrospinal fluid and blood upon neuronal injury, has emerged as a critical biomarker for monitoring disease activity and progression in multiple sclerosis (MS). This compound, an oral, central nervous system (CNS)-penetrant, and highly selective Bruton's tyrosine kinase (BTK) inhibitor, has been investigated for its potential to reduce NfL levels, suggesting a role in mitigating neuro-axonal damage. This guide provides a comprehensive comparison of this compound's effect on NfL levels with other disease-modifying therapies (DMTs), supported by experimental data and detailed methodologies.
Comparative Efficacy on Neurofilament Light Chain Levels
This compound has demonstrated a dose-dependent reduction in serum NfL (sNfL) levels in clinical trials. A post-hoc analysis of a Phase II trial showed that this compound at a dose of 75 mg twice daily resulted in a significant 16.8% decline in blood NfL levels compared to placebo after 24 weeks.[1] The reduction was observed as early as 12 weeks.[1] Long-term follow-up of this Phase II trial showed that treatment with this compound 75 mg twice daily led to sNfL levels falling to those comparable to a non-MS population.[2] However, the Phase III EVOLUTION clinical trials did not meet their primary endpoints of reducing annualized relapse rates compared to teriflunomide.[3][4]
Here's a comparative summary of the effect of various MS DMTs on NfL levels:
| Drug | Drug Class | Study | Key Findings on NfL Levels |
| This compound | BTK inhibitor | Phase II Trial (post-hoc analysis) | 75 mg twice daily dose led to a 16.8% reduction in blood NfL levels versus placebo at 24 weeks.[1] |
| Phase II Open-Label Extension | sNfL levels fell to levels similar to a non-MS population with the 75 mg twice-daily dose.[2] | ||
| Teriflunomide | Pyrimidine synthesis inhibitor | TERIKIDS Phase 3 Trial (pediatric RMS) | Significantly reduced plasma NfL (pNfL) levels compared to placebo over 192 weeks (10.61 pg/mL vs 17.32 pg/mL).[5][6] |
| Natalizumab | α4-integrin antagonist | ASCEND Phase 3 Trial (SPMS) | Significantly lower sNfL concentrations at weeks 48 and 96 in the natalizumab group versus placebo.[7][8] |
| Observational Study (RRMS) | A significant reduction in sNfL values was observed at 6 and 12 months compared to baseline.[1] | ||
| Fingolimod | Sphingosine-1-phosphate receptor modulator | FREEDOMS Phase 3 Trial (RRMS) | Significant reduction in CSF NfL levels after 12 months of treatment compared to placebo.[9] |
| LONGTERMS Extension Study | Maintained low sNfL levels for up to 10 years of continuous treatment.[10] | ||
| Ocrelizumab | Anti-CD20 monoclonal antibody | OBOE Study (RMS) | Significantly reduced serum NfL by 30.8% and CSF NfL by 54.7% at 52 weeks.[11] |
| Phase 3 Clinical Trials (RMS and PPMS) | Reduced NfL levels compared to controls in both relapsing and primary progressive MS.[12] | ||
| Alemtuzumab | Anti-CD52 monoclonal antibody | Observational Study (RRMS) | Showed the greatest reduction in pNfL levels compared to natalizumab, fingolimod, dimethyl fumarate, and teriflunomide.[2] |
| Ponesimod | Sphingosine-1-phosphate receptor modulator | OPTIMUM Phase 3 Study (RMS) | Showed a significant decrease in serum NfL concentrations after 108 weeks, while teriflunomide did not.[13] |
Experimental Protocols
The quantification of NfL in the cited studies predominantly utilizes the Single Molecule Array (Simoa) immunoassay technology, which allows for ultra-sensitive detection of the protein in serum, plasma, and cerebrospinal fluid (CSF).
Simoa NfL Assay Protocol
This protocol outlines the general steps for measuring NfL concentration using the Simoa HD-X Analyzer with the NF-Light Advantage kit.[3]
-
Sample Preparation:
-
Blood samples are collected from participants in Serum Separator Tubes (SST).
-
Serum is separated by centrifugation.
-
Serum samples are aliquoted into cryotubes and stored at -80°C until analysis.
-
-
Assay Procedure:
-
Samples are diluted (typically 1:4) and randomly loaded onto 96-well plates.
-
The assay is run on a semi-automated ultrasensitive SR-X Biomarker Detection System.[4]
-
The Simoa technology isolates individual immunocomplexes on paramagnetic beads.
-
The system provides a digital readout by counting individual beads bound to the target analyte.[14]
-
-
Quality Control:
Mechanism of Action and Experimental Workflow
This compound's Proposed Mechanism of Action
This compound's effect on NfL levels is believed to be mediated through its inhibition of Bruton's tyrosine kinase (BTK), a key enzyme in the signaling pathways of B cells and myeloid cells like microglia.[15][16] By inhibiting BTK, this compound can modulate the activation of these immune cells, which are implicated in the neuroinflammatory processes that lead to axonal damage and subsequent NfL release in MS.[17]
Caption: this compound inhibits BTK in B cells and microglia, reducing neuroinflammation and axonal damage, leading to lower NfL levels.
Clinical Trial Workflow for NfL Measurement
The assessment of a drug's effect on NfL levels in a clinical trial follows a structured workflow to ensure robust and reliable data collection and analysis.
Caption: Workflow of a clinical trial for assessing the effect of a drug on neurofilament light chain levels.
References
- 1. Effect of Natalizumab on sNfL and sGFAP Levels in Multiple Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- 3. Sample Collection and Measurement of Serum Neurofilament Light (NfL) [protocols.io]
- 4. Comparative Analysis of SiMoA and Ella Immunoassay Platforms for Measuring Serum Neurofilament Light Chain Levels in ATTRv With Polyneuropathy and Presymptomatic Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma neurofilament light chain in children with relapsing MS receiving teriflunomide or placebo: A post hoc analysis of the randomized TERIKIDS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. neurology.org [neurology.org]
- 8. msviewsandnews.org [msviewsandnews.org]
- 9. neurology.org [neurology.org]
- 10. neurologylive.com [neurologylive.com]
- 11. neurology.org [neurology.org]
- 12. Blood neurofilament light levels predict non-relapsing progression following anti-CD20 therapy in relapsing and primary progressive multiple sclerosis: findings from the ocrelizumab randomised, double-blind phase 3 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patients treated with ponesimod demonstrate reductions in serum neurofilament light chain levels | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 14. quanterix.com [quanterix.com]
- 15. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdc-berlin.de [mdc-berlin.de]
- 17. The Potential Therapeutic Role of Bruton Tyrosine Kinase Inhibition in Neurodegenerative Diseases | MDPI [mdpi.com]
Cross-study comparison of Evobrutinib safety profiles in autoimmune diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of evobrutinib, an investigational Bruton's tyrosine kinase (BTK) inhibitor, across clinical trials in multiple sclerosis (MS), rheumatoid arthritis (RA), and systemic lupus erythematosus (SLE). The safety data for this compound is juxtaposed with that of established treatments for each respective condition: teriflunomide for MS, methotrexate for RA, and belimumab for SLE, based on published clinical trial data.
Executive Summary
This compound has been generally well-tolerated across Phase II and Phase III clinical trials in autoimmune diseases. A notable class effect of BTK inhibitors, including this compound, is the risk of elevated liver enzymes, which has been observed across studies. Infections are another adverse event of interest. This guide presents a detailed breakdown of the safety data to aid in the objective evaluation of this compound's safety profile in the context of current therapeutic alternatives.
Data Presentation: Comparative Safety Profiles
The following tables summarize the key safety findings for this compound and its comparators in MS, RA, and SLE.
Table 1: Comparative Safety Profile of this compound and Teriflunomide in Multiple Sclerosis
| Adverse Event Category | This compound (Pooled Phase III evolutionRMS1 & evolutionRMS2)[1] | Teriflunomide (Pooled Phase III evolutionRMS1 & evolutionRMS2)[1] |
| Treatment-Emergent Adverse Events (TEAEs) | 85.6% | 87.2% |
| Serious TEAEs | 7.5% | 5.6% |
| Most Common TEAEs | ||
| COVID-19 | 19.6% | 19.5% |
| Alanine Aminotransferase (ALT) Increased | 15.2% | 17.8% |
| Aspartate Aminotransferase (AST) Increased | 9.6% | 11.4% |
| Headache | 15.4% | 15.4% |
| Liver Enzyme Elevation (≥5x ULN) | 5.0% (mostly in first 12 weeks) | <1% |
| Hy's Law Cases | 3 | 1 |
| Deaths | 1 (not treatment-related) | 1 (not treatment-related) |
Table 2: Comparative Safety Profile of this compound and Methotrexate in Rheumatoid Arthritis
| Adverse Event Category | This compound (Phase IIb)[2] | Methotrexate (Systematic Review)[1][3][4] |
| Treatment-Emergent Adverse Events (TEAEs) | Well-tolerated at all doses | Up to 72.9% of patients experience at least one adverse event. |
| Serious TEAEs | Very few Grade 3 events, one unrelated Grade 4 event. | Rate not specified in the same format, but serious events include cytopenia, serious infections, and liver damage. |
| Most Common TEAEs | Not specified in detail, but liver function test elevations were reported across all groups. | Gastrointestinal issues (nausea, vomiting, anorexia, oral ulcers, epigastric burning), fatigue, and elevated liver enzymes. |
| ALT Elevation (Grade 3) | 3 patients in the 75 mg QD arm. | A common adverse event. |
| Discontinuation due to AEs | Not specified. | A reason for treatment discontinuation. |
Table 3: Comparative Safety Profile of this compound and Belimumab in Systemic Lupus Erythematosus
| Adverse Event Category | This compound (Phase II)[5] | Belimumab (Pooled Phase II & III)[6][7][8][9] |
| Treatment-Emergent Adverse Events (TEAEs) | Infections and infestations were the most common (58.0% vs 42.7% placebo). | 86.7% |
| Serious TEAEs | 9.4% (combined this compound groups) | 18.0% (10 mg/kg dose) |
| Most Common Serious AEs | Not specified. | Infections and infestations (5.4%), renal and urinary disorders (1.7%). |
| Post-infusion/injection Systemic Reactions | Not applicable (oral) | 10.2% |
| Deaths | Not specified. | 0.6% |
Experimental Protocols
The safety data for this compound presented in this guide are derived from Phase II and Phase III, randomized, double-blind, placebo- or active-controlled clinical trials.
-
Multiple Sclerosis (NCT02975349, evolutionRMS1 - NCT04338022, evolutionRMS2 - NCT04338061): Patients with relapsing forms of MS were randomized to receive varying doses of this compound, placebo, or an active comparator (dimethyl fumarate or teriflunomide).[10][11] Key inclusion criteria included adults aged 18-65 with a diagnosis of relapsing-remitting MS or secondary progressive MS with superimposed relapses.[12] The primary endpoints typically involved measures of disease activity on MRI, such as the number of gadolinium-enhancing lesions, and clinical measures like the annualized relapse rate.[11][13]
-
Rheumatoid Arthritis (NCT03233230): This Phase IIb study enrolled patients aged 18-75 with a confirmed RA diagnosis of at least 6 months, active disease (≥6 swollen and tender joints), and an inadequate response to methotrexate.[2][14] Patients were randomized to receive different doses of this compound or placebo while continuing their background methotrexate treatment.[2][15] The primary endpoint was the ACR20 response at 12 weeks.[2]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a generalized workflow for the clinical trials referenced in this guide.
Caption: Mechanism of action of this compound.
Caption: Generalized clinical trial workflow.
References
- 1. Long-term safety of methotrexate monotherapy in patients with rheumatoid arthritis: a systematic literature research | Annals of the Rheumatic Diseases [ard.bmj.com]
- 2. A Phase IIb, Randomized, Double-blind Study in Patients with Rheumatoid Arthritis Evaluating the Safety and Efficacy of this compound Compared with Placebo in Patients with an Inadequate Response to Methotrexate - ACR Meeting Abstracts [acrabstracts.org]
- 3. journaljammr.com [journaljammr.com]
- 4. Safety Profile of Methotrexate Therapy in Patients With Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of this compound (M2951) in Adult Patients with Systemic Lupus Erythematosus Who Received Standard of Care Therapy: A Phase II, Randomized, Double-blind, Placebo-controlled Dose Ranging Study - ACR Meeting Abstracts [acrabstracts.org]
- 6. Safety of belimumab in adult patients with systemic lupus erythematosus: Results of a large integrated analysis of controlled clinical trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lupusnewstoday.com [lupusnewstoday.com]
- 8. Safety of belimumab in adult patients with systemic lupus erythematosus: Results of a large integrated analysis of controlled clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Placebo-Controlled Trial of an Oral BTK Inhibitor in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | MS Canada [mscanada.ca]
- 13. jwatch.org [jwatch.org]
- 14. Phase IIb Study of this compound in Subjects With Rheumatoid Arthritis [ctv.veeva.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. researchgate.net [researchgate.net]
- 18. Efficacy and Safety of the Bruton's Tyrosine Kinase Inhibitor this compound in Systemic Lupus Erythematosus: Results of a Phase II, Randomized, Double‐Blind, Placebo‐Controlled Dose‐Ranging Trial - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Evobrutinib and B Cell Depleting Therapies in Multiple Sclerosis
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of Evobrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, and other prominent Multiple Sclerosis (MS) therapies that act by depleting B cells. The focus is on the distinct mechanisms of action, their quantitative effects on B cell populations, and the experimental protocols used to measure these effects. This objective comparison is supported by preclinical and clinical data to inform research and development in the field of MS therapeutics.
Contrasting Mechanisms of Action: Modulation vs. Depletion
The therapeutic strategies targeting B cells in MS can be broadly categorized into two groups: B cell modulation, exemplified by this compound, and B cell depletion, characteristic of anti-CD20 monoclonal antibodies.
This compound: Inhibition of B Cell Activation
This compound is an oral, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical enzyme in the B cell receptor (BCR) signaling pathway, which is essential for B cell development, activation, and survival.[3] By blocking BTK, this compound inhibits primary B cell responses, including proliferation and the release of antibodies and cytokines, without directly causing B cell death or depletion.[2][4] This modulatory approach also impacts other immune cells expressing BTK, such as macrophages and microglia, which may play a role in the chronic inflammation seen in MS.[1][5] Preclinical studies have shown that this compound impairs the ability of B cells to act as antigen-presenting cells for encephalitogenic T cells, a key function in MS pathogenesis.[4][6]
Caption: this compound inhibits BTK, blocking the B cell receptor signaling cascade required for activation.
Anti-CD20 Therapies: Direct B Cell Depletion
In contrast, therapies such as Ocrelizumab, Ofatumumab, and Rituximab are monoclonal antibodies that target the CD20 surface protein present on pre-B and mature B lymphocytes.[7][8] Binding of these antibodies to CD20 triggers the destruction of B cells through two primary mechanisms:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Immune cells, like Natural Killer (NK) cells, recognize the antibody-coated B cell and release cytotoxic granules, inducing cell death.
-
Complement-Dependent Cytotoxicity (CDC): The antibody activates the complement system, a cascade of plasma proteins that results in the formation of a pore in the B cell membrane, leading to cell lysis.[8][9]
This approach leads to rapid and profound depletion of circulating B cells.[9]
Caption: Anti-CD20 antibodies bind to B cells, leading to their destruction via ADCC and CDC.
Quantitative Comparison of B Cell Effects
The differing mechanisms of action result in fundamentally different quantitative effects on B cell populations. Anti-CD20 therapies are measured by the extent and duration of B cell depletion, while this compound's effect is measured by the degree of B cell activation inhibition.
| Therapy Class | Specific Agent | Mechanism | Quantitative Effect on B Cells | Data Source |
| BTK Inhibitor | This compound | B Cell Modulation | 71% inhibition of B cell activation (in vivo, mouse model, 1h post-dose)[10] | Preclinical[10] |
| Anti-CD20 mAb | Ocrelizumab | B Cell Depletion | ~99.8% depletion by week 2[9] | Clinical Trial[9] |
| Anti-CD20 mAb | Ofatumumab | B Cell Depletion | Rapid, efficient, and persistent depletion after 1-2 weeks[9] | Clinical Trial[9] |
| Anti-CD20 mAb | Ublituximab | B Cell Depletion | >96% depletion within the first 24 hours post-infusion[9] | Clinical Trial[9] |
| Anti-CD20 mAb | Rituximab | B Cell Depletion | Reduces relapse rates and B cell counts in cerebrospinal fluid[7] | Clinical Trial[7] |
Note: Direct head-to-head clinical trials comparing the B cell effects of this compound against anti-CD20 therapies are not available. The data presented reflects outcomes from separate studies and different measurement paradigms (inhibition vs. depletion).
Recent Phase III clinical trials (evolutionRMS1 and evolutionRMS2) for this compound did not meet their primary endpoint of reducing annualized relapse rates compared to an existing oral therapy, Teriflunomide.[11][12] This is in contrast to the high efficacy demonstrated by B cell depleting therapies in reducing MS relapses.[13]
Experimental Protocols: Measuring B Cell Depletion
The gold standard for quantifying B cell populations in clinical trials is bioanalytical flow cytometry.[14] This technique allows for the precise identification and enumeration of specific lymphocyte subsets in whole blood.
General Protocol for B Cell Quantification via Flow Cytometry
-
Blood Sample Collection: Whole peripheral blood is collected from patients into tubes containing an anticoagulant (e.g., EDTA).
-
Antibody Staining: A cocktail of fluorescently-labeled monoclonal antibodies is added to the blood sample. This cocktail typically includes:
-
A pan-B cell marker: Anti-CD19 or Anti-CD20 .
-
A pan-leukocyte marker: Anti-CD45 to identify all white blood cells.
-
Markers for other lymphocyte subsets (e.g., Anti-CD3 for T cells, Anti-CD16/56 for NK cells) to provide a comprehensive immune profile.[14]
-
-
Red Blood Cell Lysis: A lysing solution is added to eliminate red blood cells, which would otherwise interfere with the analysis.
-
Data Acquisition: The stained sample is run through a flow cytometer. As each cell passes through a laser beam, it scatters light and emits fluorescence, which is detected by the instrument.
-
Data Analysis: Specialized software is used to "gate" the cell populations based on their light scatter properties and fluorescence. The absolute count or percentage of CD19+ B cells within the total lymphocyte (CD45+) population is then calculated.[15] B cell depletion is typically defined as a CD19+ cell count below a specific threshold (e.g., ≤1% of total lymphocytes).[15]
Caption: A generalized workflow for quantifying B cell counts in blood samples using flow cytometry.
Conclusion
This compound and anti-CD20 therapies represent two distinct strategies for targeting B cells in Multiple Sclerosis.
-
This compound offers a modulatory approach by inhibiting the BTK enzyme, thereby preventing B cell activation and effector functions without causing widespread cell death. This mechanism also affects myeloid cells and allows for penetration into the central nervous system.[2][16] However, its clinical efficacy in reducing relapses in relapsing MS was not found to be superior to an existing oral therapy.[12][17]
-
Anti-CD20 monoclonal antibodies (Ocrelizumab, Ofatumumab, etc.) act via depletion , leading to the rapid and profound removal of circulating B cells.[9] This strategy has proven to be a highly effective approach for reducing inflammatory disease activity in MS.[13]
For researchers and drug developers, the choice between modulation and depletion represents a key strategic consideration. While depletion has demonstrated robust clinical efficacy, the potential for a more nuanced modulatory approach that preserves B cell numbers but silences their pathogenic activity remains an important area of investigation, despite the recent clinical trial outcomes for this compound. Future research will continue to explore the potential of BTK inhibitors and other novel mechanisms to target the complex role of B cells in MS pathology.
References
- 1. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor this compound in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound to Demonstrate Reduction of a Key Biomarker [emdgroup.com]
- 3. merckneurology.com [merckneurology.com]
- 4. Inhibition of Bruton’s tyrosine kinase interferes with pathogenic B-cell development in inflammatory CNS demyelinating disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety results after >3.5 years of treatment with the Bruton’s tyrosine kinase inhibitor this compound in relapsing multiple sclerosis: Long-term follow-up of a Phase II randomised clinical trial with a cerebrospinal fluid sub-study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the Efficacy and Safety of Anti-CD20 B Cells Depleting Drugs in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nationalmssociety.org [nationalmssociety.org]
- 12. neurologylive.com [neurologylive.com]
- 13. neurology.org [neurology.org]
- 14. Validating B-Cell Depletion Assays via Flow Cytometry | Mabion [mabion.eu]
- 15. Assessing Sustained B-Cell Depletion and Disease Activity in a French Multiple Sclerosis Cohort Treated by Long-Term IV Anti-CD20 Antibody Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. msaustralia.org.au [msaustralia.org.au]
- 17. mssociety.org.uk [mssociety.org.uk]
Evobrutinib in Relapsing Multiple Sclerosis: A Comparative Meta-Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the clinical trial data for evobrutinib, an investigational Bruton's tyrosine kinase (BTK) inhibitor, for the treatment of relapsing multiple sclerosis (RMS). The data is compared with an active comparator, teriflunomide, and the broader landscape of emerging BTK inhibitors.
Executive Summary
This compound, an oral, central nervous system (CNS)-penetrant BTK inhibitor, was investigated as a novel treatment for RMS. While Phase II trials showed promising results in reducing MRI lesion activity, the pivotal Phase III evolutionRMS 1 and 2 trials did not meet their primary endpoint of reducing the annualized relapse rate (ARR) compared to the approved oral therapy, teriflunomide.[1][2][3][4][5] Furthermore, safety data from the Phase III trials indicated a higher incidence of liver enzyme elevations with this compound, raising safety concerns.[1][6][7] Consequently, the efficacy and safety findings do not support the use of this compound for RMS, and there are currently no plans to bring it to market.[1][8]
Mechanism of Action: BTK Inhibition in MS
This compound is designed to modulate the inflammatory processes central to multiple sclerosis through the inhibition of Bruton's tyrosine kinase. BTK is a key enzyme in the signaling pathways of B-cells and myeloid cells, such as macrophages and microglia.[8][9][10][11] By blocking BTK, this compound is thought to inhibit B-cell activation and proliferation, thereby reducing the production of autoantibodies and pro-inflammatory cytokines that contribute to demyelination and nerve damage in MS.[11] Additionally, its ability to penetrate the CNS allows it to potentially modulate the activity of microglia, which are implicated in the chronic inflammation and progression of the disease.[9]
Figure 1: Simplified signaling pathway of this compound's mechanism of action in MS.
Clinical Trial Data Summary
Phase II Clinical Trial (NCT02975349)
The Phase II trial of this compound provided initial proof-of-concept, demonstrating a significant reduction in MRI lesion activity.
Key Efficacy Endpoints (Phase II)
| Endpoint | Placebo | This compound 25mg QD | This compound 75mg QD | This compound 75mg BID | Dimethyl Fumarate 240mg BID (Reference Arm) |
|---|---|---|---|---|---|
| Sum of T1 Gd+ Lesions (Weeks 12-24) | - | - | Significant Reduction vs Placebo | Significant Reduction vs Placebo | - |
| Annualized Relapse Rate (ARR) at Week 48 | 0.37 (Placebo/Evobrutinib 25mg QD) | - | 0.13 | 0.08 | - |
| New or Enlarging T2 Lesions (Weeks 12-24) | 5.96 | 6.52 | 3.41 | 2.19 (Significant Reduction vs Placebo) | - |
Data sourced from multiple reports on the Phase II trial results.[12][13][14][15]
Phase III Clinical Trials (evolutionRMS 1 & 2)
The Phase III program consisted of two identical, multicenter, randomized, double-blind, active-controlled trials comparing this compound to teriflunomide.
Primary and Secondary Efficacy Endpoints (Phase III)
| Endpoint | This compound (45mg BID) | Teriflunomide (14mg QD) | Statistical Significance |
|---|---|---|---|
| Annualized Relapse Rate (ARR) - evolutionRMS 1 | 0.15 | 0.14 | Not Met (p=0.55) |
| Annualized Relapse Rate (ARR) - evolutionRMS 2 | 0.11 | 0.11 | Not Met (p=0.51) |
Data from the primary analysis of the evolutionRMS 1 and 2 trials.[1][2]
The trials demonstrated that the efficacy of this compound was not superior to that of teriflunomide in reducing relapse rates.[1][5][9][16] No significant differences were observed in secondary endpoints, including disability progression and other MRI measures.[7][17]
Safety and Tolerability (Phase III)
| Adverse Event | This compound (n=1140) | Teriflunomide (n=1146) |
|---|---|---|
| Any Treatment-Emergent Adverse Event (TEAE) | 85.6% | 87.2% |
| Serious TEAEs | 7.5% | 5.6% |
| Most Common TEAEs | COVID-19 (19.6%), Headache (15.4%), Increased Alanine Aminotransferase (15.2%) | COVID-19 (19.5%), Headache (15.4%), Increased Alanine Aminotransferase (17.8%) |
| Liver Enzyme Elevation (≥5x ULN) | 5.0% | <1% |
| Hy's Law Cases | 3 | 1 |
ULN: Upper Limit of Normal. Data from pooled analysis of evolutionRMS 1 and 2.[1]
A notable safety finding was the higher incidence of liver enzyme elevations, including cases meeting the biochemical definition of Hy's Law, in the this compound group compared to the teriflunomide group.[1] Although these cases were reversible upon treatment discontinuation, they represent a significant safety concern.[1][6]
Experimental Protocols
Phase III evolutionRMS 1 and 2 Study Design
-
Study Design: Two multicenter, randomized, double-blind, double-dummy, active-controlled, parallel-group Phase III trials.[1][2][18]
-
Participants: Adults aged 18-55 years with a diagnosis of relapsing multiple sclerosis (including relapsing-remitting MS and secondary progressive MS with relapses) and an Expanded Disability Status Scale (EDSS) score of 0.0-5.5.[1]
-
Intervention: Participants were randomized 1:1 to receive either:
-
Primary Endpoint: Annualized Relapse Rate (ARR) based on adjudicated qualified relapses.[1]
-
Secondary Endpoints: Time to disability progression confirmed at 12 and 24 weeks, and various MRI lesion activity markers.
Figure 2: High-level workflow of the evolutionRMS Phase III clinical trials.
Comparison with Other BTK Inhibitors
This compound is one of several BTK inhibitors that have been in late-stage development for MS. The outcomes of these trials are shaping the future of this drug class in MS treatment.
| Drug | Developer | Phase III Relapsing MS Trial Outcome vs. Teriflunomide | Key Differentiator/Note |
| This compound | Merck KGaA | Not Superior in reducing ARR.[1][2][3] | Higher incidence of liver enzyme elevations.[1] Development for MS halted.[8] |
| Tolebrutinib | Sanofi | Did not meet primary endpoint of reducing relapses in GEMINI studies.[16] | Showed promise in delaying disability progression in non-relapsing secondary progressive MS (HERCULES study).[16][19] |
| Fenebrutinib | Roche | Phase III trials ongoing (FENhance 1 & 2).[19] | A non-covalent (reversible) BTK inhibitor. Phase II data showed near-complete suppression of disease activity.[19][20] |
| Remibrutinib | Novartis | Phase III trials ongoing (REMODEL I & II).[19] | Also being compared against teriflunomide.[19] |
The mixed results from the this compound and tolebrutinib trials highlight the challenges in demonstrating superior efficacy over established oral therapies for relapsing MS.[9][16] The ongoing trials for fenebrutinib and remibrutinib will be critical in determining the ultimate role of BTK inhibitors in the MS treatment landscape.[9][19]
Conclusion
The comprehensive analysis of clinical trial data for this compound in relapsing MS indicates that, despite a promising mechanism of action and positive Phase II results, the drug failed to demonstrate superiority over the active comparator teriflunomide in the pivotal Phase III evolutionRMS trials.[1][6] The lack of superior efficacy, combined with a concerning safety profile regarding liver enzyme elevations, does not support its use in this patient population.[1][7] The broader landscape of BTK inhibitors still holds potential, particularly in addressing CNS-compartmentalized inflammation, but the clinical development of this compound for MS has been discontinued. Future research and the results of ongoing trials with other agents in this class will be essential to clarify their therapeutic value.
References
- 1. Safety and efficacy of this compound in relapsing multiple sclerosis (evolutionRMS1 and evolutionRMS2): two multicentre, randomised, double-blind, active-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Merck Provides Update on Phase III Results for this compound in Relapsing Multiple Sclerosis [merckgroup.com]
- 3. biopharmaboardroom.com [biopharmaboardroom.com]
- 4. neurologylive.com [neurologylive.com]
- 5. nationalmssociety.org [nationalmssociety.org]
- 6. msaustralia.org.au [msaustralia.org.au]
- 7. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 8. This compound | MS Trust [mstrust.org.uk]
- 9. Bruton tyrosine kinase inhibitors in multiple sclerosis: evidence and expectations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review of Bruton’s tyrosine kinase inhibitors in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 12. Positive Phase 2 Results for this compound Treatment of MS and Initiation of Phase 3 Trials - - Practical Neurology [practicalneurology.com]
- 13. Positive late-breaking phase II data evaluating investigational oral therapy – Consortium of Multiple Sclerosis Centers [mscare.org]
- 14. This compound demonstrates efficacy, safety in relapsing MS | MDedge [mdedge.com]
- 15. MS Minute: Late-Breaking Data From ECTRIMS—this compound Safet [practicalneurology.com]
- 16. BTK Inhibitors in MS Treatment: Recent Clinical Trial Results and Key Takeaways - Rocky Mountain MS Center [mscenter.org]
- 17. researchgate.net [researchgate.net]
- 18. Merck’s multiple sclerosis therapy trials fail to meet primary goals [clinicaltrialsarena.com]
- 19. labiotech.eu [labiotech.eu]
- 20. Roche’s BTK inhibitor shines in multiple sclerosis trial - Clinical Trials Arena [clinicaltrialsarena.com]
Evobrutinib's Impact on Gadolinium-Enhancing Lesions: A Comparative Analysis with Other Disease-Modifying Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Evobrutinib, an investigational Bruton's tyrosine kinase (BTK) inhibitor, with other approved disease-modifying therapies (DMTs) for multiple sclerosis (MS). The focus is on the impact of these treatments on gadolinium-enhancing (Gd+) lesions, a key marker of active inflammation in the central nervous system. All data presented is supported by findings from clinical trials.
Quantitative Comparison of DMTs on Gadolinium-Enhancing Lesions
The following table summarizes the efficacy of various DMTs in reducing the number of Gd+ lesions in patients with relapsing forms of MS. It is important to note that these results are from different clinical trials and not from direct head-to-head comparisons, which can influence the interpretation of the data.
| Drug | Mechanism of Action | Trial Phase | Dosage | Comparator | Reduction in Gd+ Lesions | Citation(s) |
| This compound | Bruton's Tyrosine Kinase (BTK) Inhibitor | Phase II | 75 mg once daily | Placebo | Significant reduction (lesion rate ratio: 0.30) | [1][2] |
| 75 mg twice daily | Placebo | Significant reduction (lesion rate ratio: 0.44) | [1][2] | |||
| Ocrelizumab | Anti-CD20 Monoclonal Antibody | Phase III (OPERA I & II) | 600 mg every 24 weeks | Interferon beta-1a | 94% reduction | [3] |
| Ozanimod | Sphingosine 1-Phosphate (S1P) Receptor Modulator | Phase II (RADIANCE) | 0.5 mg and 1 mg daily | Placebo | Significant reduction (mean cumulative lesions: 1.5 vs 11.1) | [4] |
| Natalizumab | Alpha-4 Integrin Antagonist | Phase III (AFFIRM) | 300 mg every 4 weeks | Placebo | 92% reduction in Gd+ lesions | [5] |
| Alemtuzumab | Anti-CD52 Monoclonal Antibody | Phase III (CARE-MS II) | 12 mg/day for 5 days initially, then for 3 days 12 months later | Interferon beta-1a | Patients free of Gd-enhancing lesions: 86.5% (Year 3), 89.1% (Year 4) | [6] |
| Teriflunomide | Dihydroorotate Dehydrogenase Inhibitor | Phase III (TEMSO) | 14 mg daily | Placebo | Significant reduction | [7] |
| Ublituximab | Anti-CD20 Monoclonal Antibody | Phase III (ULTIMATE I & II) | 450 mg every 24 weeks | Teriflunomide | 97% and 96% relative reduction | [8] |
| Phase II | Complete elimination of Gd-enhancing lesions at Week 24 | [9] | ||||
| Siponimod | Sphingosine 1-Phosphate (S1P) Receptor Modulator | Phase III (EXPAND) | 2 mg daily | Placebo | Data on Gd+ lesions not prominently featured in provided abstracts | |
| Dimethyl Fumarate | Nrf2 Pathway Activator | Phase III (DEFINE & CONFIRM) | 240 mg twice daily | Placebo | Significant reduction | [10] |
| Fingolimod | Sphingosine 1-Phosphate (S1P) Receptor Modulator | Phase III (FREEDOMS) | 0.5 mg daily | Placebo | Significant reduction | |
| Cladribine | Purine Nucleoside Analogue | Phase III (CLARITY) | 3.5 mg/kg cumulative dose over 2 years | Placebo | Significant reduction | |
| Ofatumumab | Anti-CD20 Monoclonal Antibody | Phase III (ASCLEPIOS I & II) | 20 mg every 4 weeks | Teriflunomide | Significant reduction |
Experimental Protocols
The methodologies for assessing the impact of DMTs on Gd+ lesions in the cited clinical trials generally follow a standardized approach.
A Typical Phase III Clinical Trial Protocol for Assessing DMT Efficacy on Gd+ Lesions:
-
Study Design: Randomized, double-blind, active-controlled or placebo-controlled, multicenter study.[11][12]
-
Patient Population: Adult patients (typically 18-55 years) with a confirmed diagnosis of relapsing-remitting MS (RRMS) or relapsing secondary progressive MS (SPMS), and evidence of recent clinical or radiological disease activity.[13]
-
Randomization and Blinding: Patients are randomly assigned to receive the investigational drug, a comparator drug (active control), or a placebo. Both patients and investigators are blinded to the treatment allocation.
-
Treatment Administration: The investigational drug and comparator are administered according to a predefined schedule (e.g., daily oral, intravenous infusion every few weeks).
-
MRI Acquisition: Standardized brain MRI scans are performed at baseline and at regular intervals throughout the study (e.g., every 12, 24, and 48 weeks).[14] These scans include T1-weighted sequences before and after the administration of a gadolinium-based contrast agent, and T2-weighted sequences.[15]
-
Primary Endpoint: The primary endpoint related to Gd+ lesions is often the cumulative number of new T1 Gd+ lesions between two time points (e.g., weeks 12 and 24).[2]
-
Secondary MRI Endpoints: Other MRI endpoints include the total number of T1 Gd+ lesions, the volume of T1 Gd+ lesions, and the number of new or enlarging T2-hyperintense lesions.[14]
-
Image Analysis: MRI scans are typically analyzed by a centralized, blinded reading center to ensure consistency and objectivity in lesion identification and quantification.
-
Statistical Analysis: Statistical models, such as Poisson regression or negative binomial regression, are used to compare the number of Gd+ lesions between treatment groups.
Visualizing Key Processes
To better understand the context of this research, the following diagrams illustrate a typical clinical trial workflow and the signaling pathway targeted by this compound.
Caption: A typical experimental workflow for a clinical trial assessing DMT impact on Gd+ lesions.
Caption: The inhibitory action of this compound on the BTK signaling pathway in B-cells.
Discussion
This compound, as a BTK inhibitor, represents a novel mechanism of action in the treatment of MS.[16] By targeting both B-cells and myeloid cells, it has the potential to modulate both the adaptive and innate immune responses implicated in MS pathology.[16] The Phase II trial data demonstrates a significant reduction in Gd+ lesions, a key indicator of focal inflammation and blood-brain barrier breakdown.[1][2]
When compared to other established DMTs, particularly the highly effective anti-CD20 monoclonal antibodies like Ocrelizumab and Ublituximab, the percentage reduction in Gd+ lesions with this compound in its Phase II trial appears to be in a similar range of high efficacy. However, it is crucial to await the results of ongoing Phase III trials (evolutionRMS 1 and 2) for a more definitive assessment of its comparative efficacy and safety profile.[17]
The convenience of an oral administration for this compound may offer an advantage over the infused therapies for some patients. The long-term safety profile of BTK inhibitors in the context of MS is still under investigation.
References
- 1. neurologylive.com [neurologylive.com]
- 2. Efficacy and safety results after >3.5 years of treatment with the Bruton’s tyrosine kinase inhibitor this compound in relapsing multiple sclerosis: Long-term follow-up of a Phase II randomised clinical trial with a cerebrospinal fluid sub-study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Ozanimod to Treat Relapsing Forms of Multiple Sclerosis: A Comprehensive Review of Disease, Drug Efficacy and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroimaging of Natalizumab Complications in Multiple Sclerosis: PML and Other Associated Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. Teriflunomide in Patients with Relapsing-Remitting Forms of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvements in no evidence of disease activity with ublituximab vs. teriflunomide in the ULTIMATE phase 3 studies in relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. cmsc.confex.com [cmsc.confex.com]
- 11. TG Therapeutics Completes Enrollment in Phase 3 ENHANCE Trial for Modified Dosing Schedule of BRIUMVI® in Multiple Sclerosis Patients [quiverquant.com]
- 12. TG Therapeutics Completes Phase 3 ENHANCE Enrollment for BRIUMVI | TGTX Stock News [stocktitan.net]
- 13. New BRIUMVI® (ublituximab-xiiy) Data from the ENHANCE Phase 3b Study Show Rapid 30-Minute Infusions are Well Tolerated in Patients with Relapsing Forms of Multiple Sclerosis | TG Therapeutics, Inc. [ir.tgtherapeutics.com]
- 14. imaging-cro.biospective.com [imaging-cro.biospective.com]
- 15. A modified protocol to improve the detection of enhancing brain and spinal cord lesions in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, a covalent Bruton’s tyrosine kinase inhibitor: Mass balance, elimination route, and metabolism in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Safety and efficacy of this compound in relapsing multiple sclerosis (evolutionRMS1 and evolutionRMS2): two multicentre, randomised, double-blind, active-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Evobrutinib
For researchers and scientists engaged in the development of novel therapeutics, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of evobrutinib, an investigational Bruton's tyrosine kinase (BTK) inhibitor. Adherence to these protocols is critical for protecting laboratory personnel and the environment from potential hazards.
This compound Hazard Profile
This compound is classified with specific hazards that necessitate careful handling and disposal. The following table summarizes the key hazard information identified in safety data sheets (SDS).
| Hazard Category | GHS Classification | Hazard Statement |
| Skin Irritation | Skin Irrit. 2 | H315: Causes skin irritation[1][2] |
| Eye Irritation | Eye Irrit. 2A | H319: Causes serious eye irritation[1][2] |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation[1][2] |
Experimental Protocol: this compound Waste Disposal
This protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including but not limited to:
-
Unused or expired pure compound.
-
Contaminated personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
-
Contaminated labware (e.g., vials, pipette tips, weighing boats).
-
Spill cleanup materials.
-
-
Segregate this compound waste from general laboratory waste and other chemical waste streams.
2. Waste Collection and Labeling:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
The label should include:
-
The words "Hazardous Waste."
-
The name of the chemical: "this compound."
-
The specific hazard pictograms (e.g., exclamation mark for irritant).
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory.
-
3. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.
-
-
Wash hands thoroughly after handling the waste, even if gloves were worn.[1]
4. Storage of Waste:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated.
-
Keep the container tightly sealed when not in use.
5. Disposal Procedure:
-
This compound waste should not be disposed of down the drain or in regular trash.
-
Engage a licensed hazardous material disposal company for the final disposal of the waste.
-
The recommended method of disposal is incineration in a facility equipped with an afterburner and scrubber to ensure complete destruction of the compound and to prevent environmental contamination.[3]
-
Ensure compliance with all federal, state, and local regulations regarding hazardous waste disposal.[3][4]
6. Spill Management:
-
In the event of a spill, avoid breathing dust or vapors.[1]
-
Evacuate the immediate area if necessary.
-
Wear appropriate PPE, including respiratory protection if there is a risk of airborne dust.
-
Contain the spill using an appropriate absorbent material.
-
Carefully collect the spilled material and any contaminated absorbents into a labeled hazardous waste container.
-
Clean the spill area thoroughly.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling Protocols for Evobrutinib
Evobrutinib is an orally active, potent, and highly selective Bruton's tyrosine kinase (BTK) inhibitor intended for research in autoimmune diseases.[1] Due to its chemical nature, adherence to strict safety protocols is imperative to ensure the well-being of laboratory personnel and to prevent environmental contamination. This guide provides comprehensive, step-by-step instructions for the safe handling, storage, and disposal of this compound.
Hazard Identification
This compound is classified with the following hazards according to the Globally Harmonized System (GHS):
-
Skin Irritation (Category 2, H315): Causes skin irritation.[2][3]
-
Serious Eye Irritation (Category 2A, H319): Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3, H335): May cause respiratory irritation.[2][3]
It is crucial to avoid inhalation of dust or aerosols, as well as contact with skin and eyes.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields.[2] | To prevent eye contact and serious irritation. |
| Hand Protection | Protective gloves (e.g., nitrile). | To prevent skin contact and irritation.[2] |
| Body Protection | Impervious clothing or lab coat.[2] | To protect skin from accidental spills. |
| Respiratory Protection | Suitable respirator.[2] | To prevent respiratory tract irritation from dust or aerosols. |
Experimental Protocols: Step-by-Step Handling and Disposal Plan
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure that a safety shower and an eye wash station are readily accessible.[2]
Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable material.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound within a chemical fume hood to contain any dust. Avoid the formation of dust and aerosols.[2]
-
Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to prevent splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Decontaminate all work surfaces.
Storage:
-
Store this compound in a tightly sealed receptacle.[3]
-
For long-term storage (up to 6 months), keep at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[1]
Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including gloves, disposable lab coats, and absorbent paper, must be collected in a designated, sealed hazardous waste container.
-
Disposal: Excess and expired this compound, as well as contaminated materials, should be disposed of through a licensed hazardous material disposal company.[4] The product may be incinerated in a furnace equipped with an afterburner and a scrubber.[4]
-
Regulations: Ensure that all federal, state, and local regulations for hazardous waste disposal are strictly followed.[4]
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids. Seek prompt medical attention.[2][4]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water and soap.[2][4] A physician should be consulted.[2]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support and seek medical help.[2][4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a physician or Poison Control Center immediately.[4]
Caption: Workflow for safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
